2-Nitro-5-(phenylthio)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-phenylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJUXSVUPXOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068458 | |
| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43156-47-4 | |
| Record name | 2-Nitro-5-(phenylthio)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43156-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-phenylthioaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-5-(phenylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-5-PHENYLTHIOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE56M5KS9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)
An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the production of anthelmintic agents like Fenbendazole.[1][2] The document details the core synthesis mechanism, presents quantitative data from various established protocols, and offers detailed experimental methodologies.
The predominant mechanism for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This reaction involves the displacement of a halide, typically chloride, from an activated aromatic ring by a nucleophile.
The key steps of the mechanism are as follows:
-
Formation of the Nucleophile : Thiophenol is deprotonated by a base to form the more potent nucleophile, the thiophenolate anion.[3] Common bases used for this purpose include sodium hydride, potassium carbonate, or ammonia.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The electron-rich thiophenolate anion attacks the carbon atom bearing the chlorine atom on the 5-chloro-2-nitroaniline ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack; however, the presence of a strong electron-withdrawing nitro group (-NO2) ortho to the chlorine atom and para to the site of attack deactivates the ring, making it susceptible to nucleophilic substitution.[4][7][8] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][9] The negative charge of this intermediate is delocalized across the aromatic ring and is particularly stabilized by the nitro group.
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols for this compound.
Table 1: Reaction Yields and Purity
| Method/Base | Starting Material (5-chloro-2-nitroaniline) | Thiophenol | Solvent | Yield | Purity | Reference |
| Ammonia | 200 g (79.2% purity) | 126 g (98% purity) | Isobutanol | 92.2% | Not specified (recrystallization unnecessary) | [6] |
| Ammonia | 255 g (78.3% purity) | 161 g (98% purity) | Isopropanol | 95.8% | 90.0% by weight | [6][10] |
| Ammonia | 358.8 g (79.2% purity) | 253.5 g (98% purity) | Toluene | 96.4% | 91.2% by weight | [6] |
| Sodium Hydride | 5 g | 6.2 mL | Dimethylformamide | Not specified | Not specified | [5] |
| Potassium Carbonate | Not specified | Not specified | Dimethylformamide | Not specified | Not specified | [6] |
Table 2: Molar Ratios of Reactants
| Method/Base | Molar Ratio (5-chloro-2-nitroaniline : Thiophenol : Base) |
| Ammonia | 1 : 1 to 1.2 : 2 to 15 |
| Sodium Hydride | 1 : 1.9 (approx.) : 1.5 (approx.) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Ammonia in an Autoclave
This protocol is adapted from patented industrial methods and is suitable for larger-scale synthesis.[6][10]
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Isopropanol (or Isobutanol, Toluene)
-
Ammonia (liquid)
-
Aqueous sodium hydroxide solution (23% by weight)
Procedure:
-
Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in a suitable autoclave.
-
Heat the reaction mixture to 60°C.
-
Pump 95.7 g of liquid ammonia into the autoclave, which should result in a pressure of approximately 9 bar.
-
While maintaining the temperature at 60°C, pump 161 g of thiophenol (98% purity) into the autoclave over a period of 1.5 hours. Maintain the pressure at 9 bar by replenishing with ammonia as needed.
-
After the addition of thiophenol is complete, continue to stir the reaction mixture at 60°C for an additional 6 hours.
-
Cool the autoclave to room temperature and carefully vent the excess pressure.
-
The reaction mixture can be worked up in one of two ways:
-
Filtration and Washing : Filter the reaction mixture. Wash the collected solid with water and dry to yield the product.[10]
-
Phase Separation : Add 195 g of a 23% aqueous sodium hydroxide solution to the reaction mixture and heat to 90°C. Separate the organic phase, which contains the product, and cool to room temperature.[6]
-
-
The resulting this compound is typically a yellow powder. Further purification by recrystallization is usually not necessary.
Protocol 2: Synthesis using Sodium Hydride in Dimethylformamide
This protocol is suitable for laboratory-scale synthesis.[5]
Materials:
-
4-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source)
-
Sodium hydride (57% dispersion in oil)
-
Thiophenol
-
Dimethylformamide (DMF)
-
Water
-
Hexane
-
Methanol
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 2.53 g of 57% sodium hydride to a solution of 6.2 mL of thiophenol in 20 mL of dimethylformamide.
-
To this solution, add 5 g of 4-chloro-2-nitroaniline. Use an additional 10 mL of dimethylformamide to rinse the container and ensure all of the aniline is added to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere for 3 hours at a temperature of 20-30°C.
-
After 3 hours, dilute the reaction mixture with water to precipitate the crude product.
-
Wash the crude product with water and then with hexane.
-
For further purification, recrystallize the product from methanol.
Visualizations
Synthesis Mechanism Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow: Autoclave Synthesis
Caption: Workflow for the autoclave synthesis method.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | 43156-47-4 [chemicalbook.com]
"2-Nitro-5-(phenylthio)aniline" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(phenylthio)aniline is an organic compound that serves as a crucial synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Its molecular structure, featuring a nitro group, an aniline moiety, and a phenylthio substituent, provides a versatile platform for the synthesis of more complex molecules.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.
Chemical Properties and Structure
This compound is a yellow to orange crystalline solid.[4] Its core structure consists of an aniline ring substituted with a nitro group at the second position and a phenylthio group at the fifth position.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1] |
| Molecular Weight | 246.29 g/mol | [1] |
| Melting Point | 145-146 °C | [1] |
| Boiling Point (Predicted) | 472.5 ± 35.0 °C | [2] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Appearance | White to orange powder or crystals | [2] |
| CAS Number | 43156-47-4 | [1] |
Spectral and Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| SMILES | C1=CC=C(C=C1)SC2=CC(=C(C=C2)--INVALID-LINK--[O-])N | |
| InChI | 1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | [2] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is through the nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol.[2] Several variations of this protocol exist, with differences in the base, solvent, and reaction conditions.
General Synthesis Workflow
The logical workflow for the synthesis of this compound is outlined in the diagram below.
References
"2-Nitro-5-(phenylthio)aniline" molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 2-Nitro-5-(phenylthio)aniline, a key synthetic intermediate. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common production workflow.
Molecular Identity and Properties
This compound is an aromatic organic compound notable for its role as a precursor in the synthesis of various value-added chemicals, particularly in the pharmaceutical industry.[1] Its structure incorporates a nitro group, an aniline moiety, and a phenylthio substituent on a benzene ring.[2][3]
The molecular formula of this compound is C₁₂H₁₀N₂O₂S.[4][5][6] Its molecular weight is approximately 246.29 g/mol .[2][4][6] The compound typically appears as a yellow to orange solid powder or crystals.[4]
Quantitative data and key identifiers for the molecule are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [4][5][6] |
| Molecular Weight | 246.29 g/mol | [2][4][6] |
| CAS Number | 43156-47-4 | [2][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Phenylthio-2-nitroaniline, Benzenamine, 2-nitro-5-(phenylthio)- | [5] |
| Melting Point | 145-146 °C | [2][4] |
| Boiling Point | 472.5 ± 35.0 °C (Predicted) | [4] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO, Methanol | [2] |
Application in Drug Development
The primary application of this compound in the pharmaceutical sector is as a crucial intermediate in the synthesis of benzimidazole-based anthelmintic agents.[1][3] Specifically, it is a direct precursor to methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (fenbendazole), a potent and widely used drug for treating parasitic worm infections in animals.[1] The versatile reactivity of its functional groups also makes it a valuable building block in other areas of organic synthesis, including the preparation of dyes.[4]
Experimental Protocols
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. Below are detailed protocols for two common industrial methods, followed by purification and analytical procedures.
Synthesis Protocol 1: Ammonia-Mediated Reaction in Autoclave
This method reacts 5-chloro-2-nitroaniline with thiophenol in a solvent under pressure, using ammonia to neutralize the hydrogen chloride byproduct. It is an efficient route that can produce high yields and purity.
Materials:
-
5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity)
-
Thiophenol (e.g., 161 g, 98% purity)
-
Isopropanol (solvent, e.g., 250 mL)
-
Liquid Ammonia (e.g., 95.7 g)
-
Steel Autoclave
Procedure:
-
Suspend 255 g of 5-chloro-2-nitroaniline in 250 mL of isopropanol within a steel autoclave.[6]
-
Seal the autoclave and heat the reaction mixture to 60 °C.[6]
-
Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches 9 bar.[6]
-
Maintain the temperature at 60 °C and the pressure at 9 bar. Add 161 g of thiophenol dropwise over a period of 1.5 hours.[6]
-
Continuously replenish ammonia as needed to maintain a constant pressure of 9 bar throughout the thiophenol addition.[6]
-
After the addition is complete, maintain the reaction conditions for an additional 6 hours.[6]
-
Cool the autoclave to room temperature and slowly vent the pressure.[6]
-
Isolate the product by filtering the reaction mixture.[6] The resulting yellow powder is this compound.
Synthesis Protocol 2: Base-Mediated Reaction with Sodium Hydride
This route involves the deprotonation of thiophenol with a strong base like sodium hydride to form a potent nucleophile (sodium thiophenolate), which then displaces the chlorine atom.
Materials:
-
5-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source, 5 g)
-
Thiophenol (6.2 mL)
-
Sodium Hydride (NaH), 57% dispersion in oil (2.53 g)
-
Dimethylformamide (DMF), anhydrous (30 mL)
-
Water, Hexane, Methanol (for washing and recrystallization)
-
Nitrogen gas supply
Procedure:
-
In a flask under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 6.2 mL of thiophenol to a suspension of 2.53 g of 57% sodium hydride in 20 mL of anhydrous DMF.[4]
-
To this solution, add 5 g of 5-chloro-2-nitroaniline. Use an additional 10 mL of DMF to rinse the flask and ensure complete transfer.[4]
-
Stir the resulting mixture vigorously under a nitrogen atmosphere for 3 hours at a temperature of 20-30 °C.[4]
-
After 3 hours, quench the reaction by diluting the mixture with water. This will precipitate the crude product.[4]
-
Collect the solid product by filtration.
Purification and Analysis
Purification by Recrystallization:
-
Wash the crude product obtained from either synthesis protocol thoroughly with water and then with hexane to remove residual DMF and nonpolar impurities.[4]
-
Recrystallize the washed solid from hot methanol to yield purified this compound as an orange-yellow crystalline solid.[4]
Analysis by High-Performance Liquid Chromatography (HPLC): While specific, validated methods for this exact compound are proprietary, a general reverse-phase HPLC method suitable for purity assessment of nitroanilines can be employed.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA or Formic Acid.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 200 nm.
-
Method: Isocratic or gradient elution, to be optimized based on sample purity. An isocratic method with a high percentage of acetonitrile would be a suitable starting point.
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.2 µm syringe filter before injection.
Product purity of over 91% has been reported using HPLC analysis following the autoclave synthesis method.[6]
Synthesis Workflow Visualization
The following diagram illustrates the key steps and chemical transformations in the ammonia-mediated synthesis of this compound.
References
- 1. This compound(43156-47-4) 1H NMR [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 43156-47-4 [chemicalbook.com]
The Strategic Role of 2-Nitro-5-(phenylthio)aniline in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(phenylthio)aniline is a key synthetic intermediate that holds a pivotal position in the development of various pharmaceuticals, most notably in the class of benzimidazole anthelmintics. Its unique trifunctional molecular architecture, comprising an aromatic amine, a nitro group, and a phenylthio ether, offers a versatile platform for a range of chemical transformations. This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent conversion into the potent anthelmintic agent, methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (oxfendazole). This document is intended to serve as a comprehensive resource, detailing experimental protocols, quantitative data, and process workflows to aid researchers and professionals in drug development.
Synthesis of this compound
The primary and most industrially relevant method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) reaction between a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, and thiophenol. The reaction is generally facilitated by a base to generate the more nucleophilic thiophenolate anion.
Several variations of this procedure exist, with differences in the choice of base, solvent, and reaction conditions. These variations can significantly impact the reaction yield, purity, and overall process efficiency. A summary of common synthetic methods is presented in the table below.
| Method | Starting Materials | Reagents & Solvents | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| A | 5-Chloro-2-nitroaniline, Thiophenol | Sodium Hydride, Dimethylformamide (DMF) | 20 - 30 | Ambient | 3 | - | - |
| B | 5-Chloro-2-nitroaniline, Thiophenol | Ammonia, Isopropanol | 60 | 9 | 6 | 96.4 | 91.2 |
| C | 5-Chloro-2-nitroaniline, Thiophenol | Ammonia, Isobutanol | 60 | 4 | 1.5 | 92.2 | - |
| D | 5-Chloro-2-nitroaniline, Thiophenol | Ammonia, Toluene | 60 | 9 | 2 | - | - |
| E | 5-Chloro-2-nitroaniline, Thiophenol | Potassium Carbonate, Dimethylformamide (DMF) | Reflux | Ambient | 7 | 77-88 | - |
Note: Yields and purities are as reported in the cited literature and may vary based on experimental scale and conditions.
Experimental Protocols for Synthesis
Method B: Ammonia in Isopropanol
This method is a high-yield procedure conducted under pressure.
Materials:
-
5-Chloro-2-nitroaniline
-
Thiophenol
-
Liquid Ammonia
-
Isopropanol
Procedure:
-
Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in a suitable autoclave.
-
Heat the reaction mixture to 60 °C.
-
Slowly introduce 95.7 g of liquid ammonia into the autoclave, allowing the pressure to reach 9 bar.
-
Maintain the temperature at 60 °C and, over 1.5 hours, pump in 161 g of thiophenol (98% purity).
-
Continuously monitor and maintain the pressure at 9 bar by adding more ammonia as needed.
-
After the addition of thiophenol is complete, continue to stir the reaction mixture at 60 °C and 9 bar for an additional 6 hours.
-
Cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture. The solid product is washed with isopropanol and then with water.
-
Dry the resulting yellow powder to obtain this compound. This process has been reported to yield 298.6 g of product with a purity of 91.2%, corresponding to a 96.4% yield.[1]
Role as a Synthetic Intermediate: The Pathway to Oxfendazole
This compound is a critical precursor in the synthesis of the broad-spectrum anthelmintic drug oxfendazole. The synthetic route involves three key transformations:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 4-(phenylthio)benzene-1,2-diamine.
-
Cyclization to a Benzimidazole Ring: The resulting diamine undergoes a cyclocondensation reaction to form the benzimidazole core, incorporating a methyl carbamate group at the 2-position. This intermediate is known as fenbendazole.
-
Oxidation of the Sulfide: The phenylthio group of fenbendazole is selectively oxidized to a phenylsulfinyl group to yield the final active pharmaceutical ingredient, oxfendazole.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway from starting materials to Oxfendazole.
Detailed Methodologies for Conversion to Oxfendazole
Step 1: Reduction of this compound
A common method for this reduction is catalytic hydrogenation.
Materials:
-
This compound
-
Raney Nickel
-
Methanol
-
Hydrogen gas
Procedure:
-
Charge a high-pressure reactor with this compound and methanol.
-
Add Raney Nickel as the catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture and maintain it at a specific temperature and pressure until the reduction is complete (e.g., 100°C and 10 kg/cm ² pressure for 4-6 hours).[2]
-
After the reaction, cool the reactor and carefully filter off the catalyst.
-
The methanol is removed by distillation, and the crude diamine oil can be further purified by vacuum distillation to yield 4-(phenylthio)benzene-1,2-diamine.
Step 2: Cyclization to Fenbendazole
The cyclization is typically achieved by reacting the diamine with a reagent that provides the C2 carbon and the carbamate functionality.
Materials:
-
4-(Phenylthio)benzene-1,2-diamine
-
N-(trichloromethyl) methyl carbamate
-
Acetone
Procedure:
-
In a reaction vessel, dissolve 4-(phenylthio)benzene-1,2-diamine in acetone.
-
Heat the solution to 40-60 °C.
-
Slowly add a solution of N-(trichloromethyl) methyl carbamate dropwise over a period of about 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 50-70 °C for 2-3 hours.
-
Cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with acetone and dry to obtain fenbendazole. This method has been reported to yield between 84.27% and 89.99% with high purity.[2]
Step 3: Oxidation to Oxfendazole
Selective oxidation of the sulfide to the sulfoxide can be achieved using various oxidizing agents. A common laboratory-scale method uses a peroxy acid.
Materials:
-
Fenbendazole
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve fenbendazole in dichloromethane in a round-bottom flask at room temperature.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add m-chloroperbenzoic acid to the cooled solution.
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
The overall logical relationship of the synthetic steps is illustrated below:
Caption: Logical flow of the synthesis of Oxfendazole.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of benzimidazole-based anthelmintics. The synthetic routes to this compound are well-established, offering high yields and purity. Its subsequent transformations through reduction, cyclization, and oxidation provide an efficient pathway to valuable pharmaceutical agents like fenbendazole and oxfendazole. The detailed methodologies and process workflows presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area, facilitating further innovation and process optimization. The versatility of this compound also suggests potential for its application in the synthesis of other novel chemical entities, making it a continued subject of interest in medicinal and materials chemistry.
References
Technical Guide: Physicochemical Properties of 2-Nitro-5-(phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and solubility properties of the synthetic intermediate, 2-Nitro-5-(phenylthio)aniline (CAS No. 74744-83-3). The information is curated for professionals in chemical research and pharmaceutical development.
Core Properties of this compound
This compound is an organic compound with the molecular formula C₁₂H₁₀N₂O₂S. It serves as a key intermediate in the synthesis of various compounds, including anthelmintic agents.
Physical State
At standard temperature and pressure, this compound exists as a solid. It is commonly described as a crystalline powder with a color ranging from white to orange or yellow.
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation. The compound is characterized by poor aqueous solubility and good solubility in certain organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, its qualitative solubility is well-documented. The table below summarizes the available information.
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble, Insoluble |
| DMSO | Soluble |
| Methanol | Soluble |
| Organic Solvents | Good solubility |
Experimental Protocols
The following sections detail standardized methodologies for determining the physical state and solubility of a compound like this compound.
Determination of Physical State: X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction is a primary technique to determine the crystalline nature of a solid material.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is carefully packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface.
-
Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The detector is set to scan over a defined range of 2θ angles (e.g., 2° to 40°).
-
Data Acquisition: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays at different angles.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The presence of sharp peaks indicates a crystalline structure, while a broad halo would suggest an amorphous solid. The positions and intensities of the peaks are characteristic of the specific crystalline form.
Determination of Aqueous Solubility: OECD Guideline 105 (Flask Method)
This method is suitable for determining the water solubility of solid compounds that are sparingly soluble.
Methodology:
-
Preparation of Test System: A stock solution is prepared by adding an excess amount of this compound to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The solution should remain saturated with undissolved solid present.
-
Phase Separation: The solution is allowed to stand to let the undissolved material settle. An aliquot of the supernatant is then carefully removed after centrifugation to ensure it is free of any solid particles.
-
Analysis: The concentration of this compound in the clear aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL).
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of the physical state and solubility of a chemical compound.
Caption: A logical workflow for the physical and solubility characterization of a chemical compound.
An In-depth Technical Guide to 2-Nitro-5-(phenylthio)aniline Derivatives and Analogs for Drug Discovery Professionals
An Introduction to a Versatile Scaffold
2-Nitro-5-(phenylthio)aniline is a pivotal organic intermediate, primarily recognized for its crucial role in the synthesis of potent anthelmintic agents.[1][2] Its molecular architecture, featuring an aniline backbone substituted with a nitro group and a phenylthio moiety, provides a versatile platform for a wide array of chemical modifications.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the synthesis, known biological activities, and therapeutic potential of derivatives and analogs of this compound. While its most established application lies in the creation of benzimidazole-based anthelmintics, emerging research on structurally related compounds suggests a broader potential for this scaffold in medicinal chemistry.
Synthesis of the Core Scaffold
The primary and most well-documented method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of a 5-halo-2-nitroaniline, most commonly 5-chloro-2-nitroaniline, with thiophenol.[3][4] The presence of the electron-withdrawing nitro group in the ortho position and the halogen in the para position to the amino group activates the aromatic ring for nucleophilic attack by the thiolate anion.
A variety of reaction conditions have been reported to achieve this transformation, often with high yields. Common methodologies include:
-
Reaction with Sodium Thiophenolate: Thiophenol is first converted to its more nucleophilic sodium salt, sodium thiophenolate, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The subsequent addition of 5-chloro-2-nitroaniline leads to the displacement of the chloride and formation of the desired product.[3][4]
-
Base-Catalyzed Reaction: The reaction can also be carried out in the presence of a base like potassium carbonate in a solvent such as DMF, where the base facilitates the in-situ formation of the thiophenolate.[3]
-
Ammonia-Mediated Synthesis: A common industrial method involves reacting 5-chloro-2-nitroaniline with thiophenol in the presence of ammonia in a solvent like isopropanol or isobutanol, often under pressure and at elevated temperatures.[2][3]
The following diagram illustrates a general workflow for the synthesis of the this compound core.
Primary Application: Precursor to Anthelmintic Benzimidazoles
The most significant application of this compound is as a key intermediate in the synthesis of methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent broad-spectrum anthelmintic agent.[1][2] This class of drugs, which includes well-known compounds like fenbendazole and albendazole, is widely used in both human and veterinary medicine to treat infections caused by parasitic worms.
The synthetic pathway to these benzimidazolecarbamates involves a series of transformations of the this compound core:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a diamine derivative.
-
Cyclization: The resulting diamine undergoes a cyclization reaction to form the benzimidazole ring system.
-
Carbamate Formation: Introduction of the methyl carbamate moiety at the 2-position of the benzimidazole ring.
-
Oxidation: The sulfide is oxidized to a sulfoxide, which is often the more active form of the drug.
The mechanism of action of these benzimidazole anthelmintics is well-established. They selectively bind to the β-tubulin of parasitic worms, inhibiting the polymerization of microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.
The following diagram depicts the signaling pathway targeted by the benzimidazole derivatives of this compound.
Emerging Therapeutic Potential: Antitubercular and Antimicrobial Activities
While the primary focus has been on its role as an anthelmintic precursor, research into structurally related nitroaromatic and phenylthio compounds suggests that the this compound scaffold may have broader therapeutic applications.
Antitubercular Activity
Several studies have highlighted the potential of nitro-containing compounds as antitubercular agents. For instance, a series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues, which share a similar structural motif, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentrations (MIC90) ranging from 0.05 to >30 µg/mL. While not direct derivatives, this demonstrates the potential of the broader phenylthio-aniline scaffold in this therapeutic area.
Similarly, 2-(phenylthio)benzoylarylhydrazone derivatives have been investigated for their antimycobacterial properties. Notably, compounds containing 5-nitro-2-furyl and 5-nitro-2-thienyl moieties showed significant activity against Mycobacterium tuberculosis H37Rv, with IC90 values of 7.57 and 2.96 µg/mL, respectively.[5] Although these are not direct aniline derivatives, the presence of the phenylthio and nitro groups is a common feature.
The table below summarizes the antitubercular activity of some structurally related compounds.
| Compound Class | Test Organism | Activity Metric | Value (µg/mL) |
| Bicyclic [2-(2,4-dimethylphenylthio)phenyl] anilines | Mycobacterium tuberculosis H37Ra | MIC90 | 0.05 to >30 |
| 2-(Phenylthio)benzoylarylhydrazone (5-Nitro-2-furyl analog) | Mycobacterium tuberculosis H37Rv | IC90 | 7.57 |
| 2-(Phenylthio)benzoylarylhydrazone (5-Nitro-2-thienyl analog) | Mycobacterium tuberculosis H37Rv | IC90 | 2.96 |
Antimicrobial Activity
The antimicrobial potential of derivatives based on a similar core structure has also been explored. A study on 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazole derivatives, which can be conceptually linked to the this compound scaffold, demonstrated notable antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were determined using a microdilution method against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Certain derivatives were found to be as active as the standard drug ampicillin trihydrate against Staphylococcus aureus and Streptococcus faecalis.[6] One compound also showed antifungal activity comparable to ketoconazole.[6]
The following table presents the antimicrobial activity of these related benzimidazole derivatives.
| Compound Series | Test Organism | Activity Metric | Value (µM) |
| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2h) | Staphylococcus aureus | MIC | 4.80 x 10-3 |
| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2i) | Staphylococcus aureus | MIC | 4.80 x 10-3 |
| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2h) | Streptococcus faecalis | MIC | 5.20 x 10-3 |
| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole deriv. (2i) | Streptococcus faecalis | MIC | 4.80 x 10-3 |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole deriv. (1a) | Candida albicans | MIC | 1.05 x 10-3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols relevant to the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
Method: Nucleophilic Aromatic Substitution[3][4]
-
Preparation of Sodium Thiophenolate: To a solution of thiophenol (1.0 equivalent) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenolate.
-
Reaction with 5-Chloro-2-nitroaniline: 5-Chloro-2-nitroaniline (1.0 equivalent) is added to the solution of sodium thiophenolate in DMF.
-
Reaction Progression and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
In Vitro Antimicrobial Susceptibility Testing
Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[6]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized concentration of organisms (e.g., 105 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37 °C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.
Conclusion and Future Directions
This compound is a compound of significant interest in medicinal chemistry, primarily as a cornerstone for the synthesis of benzimidazole-based anthelmintics. The synthetic routes to this core scaffold are well-established and efficient. While its role as an intermediate is clear, the direct biological activities of a broad range of its derivatives remain an underexplored area. The promising antitubercular and antimicrobial activities of structurally related compounds suggest that the this compound scaffold itself could be a valuable starting point for the development of new therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs. Structure-activity relationship (SAR) studies on such a library could elucidate the key structural features required for various biological activities and potentially identify novel lead compounds for a range of diseases beyond parasitic infections. Further investigation into the mechanisms of action of any active compounds will be crucial for their development as potential drug candidates. This technical guide provides a solid foundation for researchers to embark on such investigations, leveraging the synthetic versatility of this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 43156-47-4 [chemicalbook.com]
- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. [PDF] Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Potential applications of "2-Nitro-5-(phenylthio)aniline" in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(phenylthio)aniline is a valuable and versatile intermediate in organic synthesis, playing a crucial role as a foundational building block for a variety of complex molecules. Its unique trifunctionalized aromatic core, featuring an amine, a nitro group, and a phenylthio moiety, provides a rich platform for a diverse array of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and other functional organic compounds.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as a yellow to orange powder.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [2][4][5] |
| Molecular Weight | 246.29 g/mol | [2][4][5] |
| Melting Point | 145-146 °C | [2][5] |
| Boiling Point | 472.5 ± 35.0 °C (Predicted) | [2] |
| Appearance | White to orange powder or crystals | [1][2][3] |
| Solubility | Soluble in DMSO and Methanol. | [5] |
| CAS Number | 43156-47-4 | [2][6] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, with thiophenol in the presence of a base.[7]
Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline and Thiophenol
Materials:
-
5-Chloro-2-nitroaniline
-
Thiophenol
-
Ammonia
-
Isopropanol (or other suitable solvent such as methanol, dimethylformamide)[7][8]
-
Autoclave
Procedure:
-
Suspend 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity) in a suitable solvent like isopropanol (250 mL) within an autoclave.[8]
-
Heat the reaction mixture to 60 °C.[8]
-
Slowly introduce liquid ammonia (e.g., 95.7 g) into the autoclave to achieve a desired pressure (e.g., 9 bar).[8]
-
While maintaining the temperature and pressure, add thiophenol (e.g., 161 g, 98% purity) dropwise over a period of 1.5 hours. Replenish ammonia as needed to maintain constant pressure.[8]
-
After the addition is complete, continue to stir the reaction mixture for an additional 6 hours at the same temperature and pressure.[8]
-
Cool the autoclave to room temperature and carefully vent the pressure.
-
The product can often be isolated by filtration of the reaction mixture, followed by washing the solid residue with water and drying.[7] In some cases, particularly when using polar aprotic solvents, the product is precipitated by the addition of water to the reaction mixture.[7]
Yields: This method consistently produces high yields of this compound, often exceeding 92%, with purities greater than 90%.[7][8]
Caption: Synthesis of this compound.
Key Synthetic Applications
The strategic placement of the amino, nitro, and phenylthio groups makes this compound a versatile precursor for a range of heterocyclic compounds and other functionalized molecules.
Synthesis of Benzimidazoles: The Gateway to Anthelmintic Drugs
The most prominent application of this compound is as a key intermediate in the synthesis of benzimidazole-based anthelmintic drugs, most notably Fenbendazole.[9][10] This multi-step synthesis highlights the utility of the starting aniline.
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group in this compound to afford 4-(phenylthio)benzene-1,2-diamine . This transformation is crucial for the subsequent cyclization to form the benzimidazole ring.
Method A: Catalytic Hydrogenation
-
Materials: this compound, Ethanol, Platinum on carbon (Pt/C) catalyst, High-pressure kettle.[11]
-
Procedure:
-
In a high-pressure kettle, dissolve this compound (e.g., 36.9 g) in ethanol (4 times the weight of the aniline).[11]
-
Add a catalytic amount of Pt/C (0.1 times the weight of the aniline).[11]
-
Heat the mixture to 70-90 °C under a hydrogen pressure of 1.0-2.0 MPa for 8 hours.[11]
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent to obtain 4-(phenylthio)benzene-1,2-diamine. The crude product can often be used directly in the next step.[11]
-
Method B: Reduction with Hydrazine Hydrate
-
Materials: this compound, Propanol, Ferric chloride (FeCl₃), Hydrazine hydrate.[11]
-
Procedure:
-
In a four-necked flask equipped with a stirrer and thermometer, dissolve this compound (e.g., 24.6 g) in propanol (3 times the weight of the aniline).[11]
-
Add a catalytic amount of ferric chloride (0.01 times the weight of the aniline).[11]
-
With stirring, add hydrazine hydrate (2 times the molar ratio of the aniline) dropwise.[11]
-
Reflux the reaction mixture for 2 hours.[11]
-
Filter to remove the catalyst and evaporate the solvent to yield 4-(phenylthio)benzene-1,2-diamine.[11]
-
| Reduction Method | Reagents | Solvent | Temperature | Yield | References |
| Catalytic Hydrogenation | H₂, Pt/C | Ethanol | 70-90 °C | ~57% (crude) | [11] |
| Hydrazine Hydrate | N₂H₄·H₂O, FeCl₃ | Propanol | Reflux | ~86% (crude) | [11] |
graph Reduction_to_Diamine { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="4-(phenylthio)benzene-1,2-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B [label="Reduction\n(e.g., H₂/Pt/C or N₂H₄·H₂O/FeCl₃)", color="#34A853"]; // Node Styling A [shape=Mrecord, label="{this compound | C₁₂H₁₀N₂O₂S}"]; B [shape=Mrecord, label="{4-(phenylthio)benzene-1,2-diamine | C₁₂H₁₂N₂S}"];
}
Caption: Reduction of the nitro group.
Step 2: Cyclization to form the Benzimidazole Core
The resulting 4-(phenylthio)benzene-1,2-diamine is then cyclized with a suitable reagent to form the benzimidazole ring system. In the case of Fenbendazole synthesis, this is typically achieved by reacting the diamine with a methyl N-cyanocarbamate derivative.[9]
-
Materials: 4-(phenylthio)benzene-1,2-diamine, Methyl N-(trichloromethyl)carbamate (or similar cyclizing agent), Acetone.[10]
-
Procedure:
-
Mix 4-(phenylthio)benzene-1,2-diamine with acetone and heat to 40-60 °C.[10]
-
Add methyl N-(trichloromethyl)carbamate dropwise over approximately 30 minutes.[10]
-
After the addition, maintain the temperature at 50-70 °C for 2-3 hours.[10]
-
Cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with acetone to obtain Fenbendazole.[10]
-
Yields: The overall yield of Fenbendazole from 5-chloro-2-nitroaniline can be in the range of 84-90% with high purity.[10]
Caption: Synthesis of Fenbendazole.
Potential for Azo Dye Synthesis
The presence of the primary amino group in this compound makes it a suitable precursor for the synthesis of azo dyes. The general procedure involves diazotization of the amine followed by coupling with an electron-rich aromatic compound.
-
Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with a coupling component, such as a phenol or an aniline derivative, to form the azo dye.
References
- 1. 2-(Phenylthio)aniline(1134-94-7) 1H NMR [m.chemicalbook.com]
- 2. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 43156-47-4 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Nitro-5-(phenylthio)aniline via Nucleophilic Aromatic Substitution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Nitro-5-(phenylthio)aniline, a valuable intermediate in the development of pharmaceuticals, including anthelmintic agents.[1][2] The primary synthetic route described is the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-2-nitroaniline and thiophenol.
The SNAr reaction is a well-established method for forming aryl-sulfur bonds. In this specific synthesis, the electron-withdrawing nitro group on the aniline ring activates the chlorine atom for substitution by the nucleophilic thiophenolate ion.[3][4][5]
Reaction Principle
The synthesis proceeds via the attack of a thiolate nucleophile on the electron-deficient aromatic ring of 5-chloro-2-nitroaniline, leading to the displacement of the chloride leaving group. The thiolate can be generated in situ or prepared beforehand. Common methods involve the deprotonation of thiophenol using a base such as sodium hydride, potassium carbonate, or ammonia.[6][7]
Quantitative Data Summary
The following table summarizes various reported conditions and corresponding yields for the synthesis of this compound. This data allows for easy comparison of different methodologies to select the most suitable protocol for a specific laboratory setting.
| Starting Material (Electrophile) | Nucleophile Precursor | Base/Solvent System | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-chloro-2-nitroaniline | Thiophenol | Sodium Hydride / DMF | 20-30 | Ambient | 3 | Not specified | Not specified | [8] |
| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isopropanol | 80 | 8 | 5 | 95 | Not specified | [6] |
| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isobutanol | 100 | 12 | 2 | 96 | Not specified | [6] |
| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Methanol | 60 | 3 | 20 | 88 | Not specified | [6] |
| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isobutanol | 60 | 4 | 1.5 (addition) | 92.2 | Not specified | [7] |
| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Isopropanol | 60 | 9 | 6 | 96.4 | 91.2 | [1][7] |
| 5-chloro-2-nitroaniline | Thiophenol | Ammonia / Toluene | 60 | 9 | 2 (addition) | 95.8 | 90.0 | [7] |
| 5-chloro-2-nitroaniline | Thiophenol | Potassium Carbonate / DMF | Reflux | Ambient | 7 | 77-88 | Not specified | [7] |
Experimental Protocols
Two detailed protocols are provided below, representing common approaches to this synthesis.
Protocol 1: Synthesis using Sodium Hydride in Dimethylformamide
This protocol involves the pre-formation of sodium thiophenolate followed by reaction with the aryl chloride.
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (for recrystallization)
-
Hexane
-
Deionized water
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring apparatus
Procedure: [8]
-
Preparation of Sodium Thiophenolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend sodium hydride (e.g., 2.53 g of 60% dispersion) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and add thiophenol (e.g., 6.2 mL) dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium thiophenolate, add a solution of 5-chloro-2-nitroaniline (e.g., 5 g) in DMF (10 mL).
-
Stir the reaction mixture at room temperature (20-30°C) for 3 hours.[8]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with water and then with hexane to remove mineral oil.
-
Recrystallize the crude product from methanol to afford pure this compound.
-
Dry the purified product under vacuum. The product appears as a yellow to orange powder or crystals.[6]
Protocol 2: Autoclave Synthesis with Ammonia in Isopropanol
This protocol is suitable for larger-scale synthesis and avoids the use of sodium hydride.
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Anhydrous isopropanol
-
Liquid ammonia
-
Autoclave reactor
-
Standard laboratory glassware for work-up
-
Reaction Setup: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity) in isopropanol (250 mL).[1]
-
Seal the autoclave and heat the suspension to 60°C.
-
Ammonia Addition: Carefully introduce liquid ammonia (e.g., 95.7 g) into the autoclave, allowing the pressure to reach 9 bar.[1]
-
Thiophenol Addition: While maintaining the temperature at 60°C and the pressure at a constant 9 bar (by replenishing with ammonia as needed), add thiophenol (e.g., 161 g, 98% purity) to the reaction mixture over 1.5 hours.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C and 9 bar for 6 hours.[1]
-
Work-up and Purification: Cool the autoclave to room temperature and carefully vent the excess pressure.
-
Transfer the contents of the autoclave to a filtration apparatus and filter the reaction mixture.
-
Rinse the autoclave with isopropanol and combine the rinsate with the filtrate.
-
Wash the combined organic phases with water and dry to obtain the crude product.
-
The product, this compound, is obtained as a yellow powder.[1][7] Further purification can be achieved by recrystallization if necessary.
Visualizations
Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: Mechanism of the SNAr Reaction.
Experimental Workflow for Protocol 1
Caption: Workflow for Synthesis using NaH/DMF.
References
- 1. This compound | 43156-47-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 7. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 8. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocol: Ammonia-Mediated Synthesis of 2-Nitro-5-(phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Nitro-5-(phenylthio)aniline, a key intermediate in the preparation of various pharmaceutical compounds, including potent anthelmintics like methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate.[1][2][3] The featured method is an efficient ammonia-mediated nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol. This process is characterized by high yields and purity, making it suitable for both laboratory-scale and industrial applications.[4] The protocol outlines the necessary reagents, equipment, reaction conditions, and purification steps.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1] The presence of a nitro group, an aniline moiety, and a phenylthio group provides multiple reactive sites for further chemical transformations. The ammonia-mediated synthesis route offers a robust and high-yielding pathway to this intermediate.[4] In this reaction, ammonia facilitates the nucleophilic attack of the thiolate ion, formed from thiophenol, on 5-chloro-2-nitroaniline by scavenging the generated HCl and solubilizing the thiophenolate.[4] This method avoids the use of phase-transfer catalysts, which can complicate wastewater treatment in larger-scale production.[4][5]
Reaction Scheme
The primary reaction involves the nucleophilic aromatic substitution of the chlorine atom in 5-chloro-2-nitroaniline with a phenylthio group from thiophenol, mediated by ammonia.[1][4]
Overall Reaction:
5-chloro-2-nitroaniline + Thiophenol --(Ammonia)--> this compound + NH₄Cl
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the ammonia-mediated synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 5-chloro-2-nitroaniline (78.3% purity) | 255 g | [2][6] |
| Thiophenol (98% purity) | 161 g | [2][6] |
| Liquid Ammonia | 95.7 g | [2][6] |
| Isopropanol (Solvent) | 250 mL | [2][6] |
| Reaction Conditions | ||
| Temperature | 60 °C | [2][6] |
| Pressure | 9 bar | [2][6] |
| Reaction Time | 6 hours | [2] |
| Product | ||
| This compound (Yellow Powder) | 298.6 g | [2] |
| Purity (by HPLC) | 91.2% | [2] |
| Yield | 96.4% | [2] |
Experimental Protocol
This protocol is based on a documented industrial-scale synthesis and can be adapted for laboratory use with appropriate safety precautions.[2][6]
Materials and Equipment:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Liquid ammonia
-
Isopropanol
-
Autoclave or a high-pressure reaction vessel equipped with a stirrer, temperature and pressure controls, and an inlet for gas and liquid addition
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Reaction Setup: In a suitable autoclave, suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol.[2][6]
-
Pressurization and Heating: Seal the autoclave and begin stirring. Heat the reaction mixture to 60 °C.[2][6]
-
Ammonia Addition: Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches 9 bar.[2][6]
-
Thiophenol Addition: While maintaining the temperature at 60 °C and the pressure at a constant 9 bar by replenishing ammonia as needed, add 161 g of thiophenol (98% purity) dropwise over 1.5 hours.[2][6]
-
Reaction: Continue stirring the reaction mixture at 60 °C and 9 bar for an additional 6 hours.[2]
-
Work-up:
-
Cool the autoclave to room temperature and slowly vent the excess pressure.[2]
-
Filter the reaction mixture.[2]
-
Rinse the autoclave with a small amount of isopropanol and combine the rinsate with the filtrate.[2]
-
Wash the combined organic phases with water.[2]
-
Dry the organic phase to obtain the crude product.[2]
-
-
Purification and Analysis: The resulting yellow powdery product, this compound, can be further purified by recrystallization if necessary, although yields are high without this step.[4][6] Analyze the purity of the final product by HPLC. The expected yield is approximately 298.6 g (96.4%) with a purity of 91.2%.[2]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the ammonia-mediated synthesis of this compound.
Reaction Mechanism Pathway
References
- 1. Buy this compound | 43156-47-4 [smolecule.com]
- 2. This compound | 43156-47-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 5. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
Application Notes: Phase-Transfer Catalysis in the Synthesis of 2-Nitro-5-(phenylthio)aniline
Introduction
2-Nitro-5-(phenylthio)aniline is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The production of this compound often involves a nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-2-nitroaniline and a thiophenol derivative. Phase-transfer catalysis (PTC) has emerged as a highly efficient method for this transformation, offering several advantages over traditional synthetic routes. This document provides detailed application notes and protocols for the synthesis of this compound utilizing phase-transfer catalysis.
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] In the synthesis of this compound, the nucleophile (thiophenoxide anion) is generated in the aqueous phase from thiophenol and a base (e.g., sodium hydroxide). The substrate, 5-chloro-2-nitroaniline, is dissolved in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, forms an ion pair with the thiophenoxide anion. This lipophilic ion pair is then transferred into the organic phase, where it can react with the 5-chloro-2-nitroaniline to form the desired product.[2][3] The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Advantages of Phase-Transfer Catalysis
The use of phase-transfer catalysis in this synthesis offers several benefits:
-
Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced.
-
Mild Reaction Conditions: The reaction can often be carried out at lower temperatures and atmospheric pressure.
-
High Yields: PTC methods have been reported to produce this compound in excellent yields, often exceeding 95%.[4]
-
Simplified Work-up Procedures: The biphasic nature of the reaction system can simplify the separation and purification of the product.
-
Reduced Use of Hazardous Solvents: PTC can reduce the need for polar aprotic solvents which are often toxic and difficult to remove.
Challenges and Considerations
Despite its advantages, there are some challenges associated with the use of PTC in this synthesis:
-
Catalyst Selection: The choice of the phase-transfer catalyst is crucial for the efficiency of the reaction. Factors such as the lipophilicity of the cation and the nature of the anion can influence the reaction rate and yield.
-
Wastewater Treatment: The aqueous phase after the reaction will contain the catalyst and inorganic salts. Proper treatment of this wastewater is necessary due to the potential toxicity of some phase-transfer catalysts.[4]
-
Reaction Optimization: The reaction conditions, including temperature, stirring speed, and the concentration of reactants and catalyst, need to be carefully optimized to achieve the best results.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via phase-transfer catalysis as described in the literature.
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-nitroaniline | [5] |
| Reagent | Thiophenol | [5] |
| Base | Sodium Hydroxide | [5] |
| Catalyst | Tetrabutylammonium Bromide | [5] |
| Solvent System | Toluene / Water | [4] |
| Temperature | 80 °C | [5] |
| Reaction Time | 4 hours | [5] |
| Yield | 97.9% | [5] |
Experimental Protocols
Synthesis of this compound using Tetrabutylammonium Bromide as a Phase-Transfer Catalyst
This protocol is adapted from the procedure described in patent DE4202262A1.[5]
Materials:
-
5-Chloro-2-nitroaniline (661 g)
-
Thiophenol (431 g, 400 cm³)
-
Sodium hydroxide (172 g)
-
Tetrabutylammonium bromide (58 g)
-
Toluene (3600 cm³)
-
Water (975 cm³)
-
Isopropanol (for recrystallization)
-
Reaction flask with a stirrer and reflux condenser
Procedure:
-
To a reaction flask equipped with a mechanical stirrer and a reflux condenser, add 5-chloro-2-nitroaniline (661 g), thiophenol (431 g), sodium hydroxide (172 g), water (975 cm³), toluene (3600 cm³), and tetrabutylammonium bromide (58 g).
-
Heat the mixture to 80 °C with constant stirring.
-
Maintain the reaction at 80 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer three times with 500 cm³ of water.
-
Evaporate the toluene from the organic layer under reduced pressure.
-
Recrystallize the crude product from isopropanol to obtain pure this compound.
-
The expected yield of this compound is approximately 934 g (97.9%), with a melting point of 117.5-118.5 °C.[5]
Mandatory Visualization
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
Application Note: Recrystallization for the Purification of 2-Nitro-5-(phenylthio)aniline
Abstract
This application note provides a detailed protocol for the purification of 2-Nitro-5-(phenylthio)aniline via recrystallization. This compound is a key intermediate in the synthesis of pharmaceuticals, such as anthelmintic agents like Fenbendazole.[1][2] Achieving high purity is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. The protocol outlines solvent selection, the recrystallization procedure, and expected outcomes based on literature data.
Introduction
This compound (CAS 43156-47-4) is a moderately polar organic compound that often requires purification to remove by-products and unreacted starting materials from its synthesis.[3][4] Recrystallization is a robust and widely used technique for purifying solid compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. This protocol details the use of isopropanol, a solvent demonstrated to be effective for this compound.[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. High-purity samples are typically a yellow to orange powder or crystalline solid.[6][7]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1] |
| Molecular Weight | 246.29 g/mol | [2] |
| Melting Point | 145-146 °C | [1][7] |
| Appearance | White to orange powder or crystals | [6][7] |
| Solubility | Soluble in DMSO, Methanol; Insoluble in Water | [1][8] |
Experimental Protocol: Recrystallization from Isopropanol
This protocol describes the procedure for recrystallizing crude this compound using isopropanol as the solvent.
3.1 Materials & Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Distilled Water (for washing)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
3.2 Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of isopropanol incrementally until the solid completely dissolves. Avoid adding a large excess of solvent to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a new Erlenmeyer flask on the hot plate and pre-heat it. Place a glass funnel with fluted filter paper into the neck of the flask. Quickly pour the hot, saturated solution through the filter paper to remove the impurities.
-
Crystallization: Remove the flask containing the clear, saturated solution from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual soluble impurities. Subsequently, wash with cold distilled water.[5]
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
3.3 Alternative Solvents Methanol and ethanol-water mixtures have also been noted as suitable solvents for nitroaniline-type compounds.[9][10] If isopropanol does not yield satisfactory results, a similar protocol can be followed using these alternative solvents. For a mixed solvent system like ethanol/water, dissolve the compound in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool as described above.
Expected Results & Purity Assessment
The recrystallization process is expected to yield a purified product with improved physical characteristics and a sharper melting point.
| Parameter | Expected Outcome | Reference |
| Purity (Post-Recrystallization) | >97% | [6] |
| Yield | 72% - 98% | [4][5] |
| Melting Point (Purified) | 145-146 °C | [1][7] |
| Appearance (Purified) | Yellow to orange crystals | [6][7] |
Note: Yields are highly dependent on the initial purity of the crude material and strict adherence to the protocol, particularly the use of a minimal amount of solvent.
Workflow Diagram
The following diagram illustrates the logical steps of the recrystallization procedure.
Caption: Workflow for the purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 43156-47-4 [smolecule.com]
- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
- 6. This compound | 43156-47-4 [sigmaaldrich.com]
- 7. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 8. 2 Nitro 5 (Phenylthio) Aniline Manufacturers and Suppliers from Bharuch [kempharinternational.com]
- 9. 43156-47-4 | this compound | Sulfides | Ambeed.com [ambeed.com]
- 10. magritek.com [magritek.com]
Application Note: 1H and 13C NMR Characterization of 2-Nitro-5-(phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Nitro-5-(phenylthio)aniline is an organic compound that incorporates a nitroaniline and a phenyl sulfide moiety. Such structures are of interest in medicinal chemistry and materials science. unambiguous structural confirmation is critical, and NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This application note outlines the necessary protocols to acquire high-quality ¹H and ¹³C NMR spectra and provides a predicted spectral analysis to facilitate the identification of "this compound".
Predicted NMR Data Presentation
Due to the absence of publicly available experimental spectra for "this compound", the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from known NMR data of analogous structures, including 2-nitroaniline and diphenyl sulfide. The numbering convention used for peak assignments is detailed in the molecular structure diagram below.
Molecular Structure for NMR Assignment:
Caption: Molecular structure of this compound with atom numbering for NMR peak assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~ 8.0 | d | ~ 2.5 | 1H |
| H4 | ~ 6.8 | dd | J ≈ 8.5, 2.5 | 1H |
| H6 | ~ 7.4 | d | ~ 8.5 | 1H |
| NH₂ | ~ 5.0 - 6.0 | br s | - | 2H |
| H2'/H6' | ~ 7.3 - 7.5 | m | - | 2H |
| H3'/H5' | ~ 7.3 - 7.5 | m | - | 2H |
| H4' | ~ 7.2 - 7.4 | m | - | 1H |
Note: Predicted values are based on substituent effects on aniline and phenyl sulfide derivatives. The aromatic protons of the phenylthio group may appear as a complex multiplet.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 145 |
| C2 | ~ 135 |
| C3 | ~ 120 |
| C4 | ~ 118 |
| C5 | ~ 130 |
| C6 | ~ 125 |
| C1' | ~ 135 |
| C2'/C6' | ~ 130 |
| C3'/C5' | ~ 129 |
| C4' | ~ 127 |
Note: These are estimated chemical shifts. The actual values can be influenced by solvent and concentration.
Experimental Protocols
The following protocols provide a standardized procedure for the preparation and NMR analysis of "this compound".
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing : For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is recommended, typically 50-100 mg.[1][2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[1][3] The choice of solvent can affect the chemical shifts, particularly for protons involved in hydrogen bonding, such as the amine protons.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]
-
Referencing : An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing (0 ppm for ¹H and ¹³C).[1] Alternatively, the residual solvent peak can be used as a secondary reference.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ) : Typically 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS) : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds. Quaternary carbons may require longer delays for accurate integration.
-
Number of Scans (NS) : A significantly higher number of scans is required compared to ¹H NMR, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.
-
Spectral Width (SW) : A range of 0 to 200 ppm is standard for most organic compounds.
Experimental Workflow
Caption: Experimental workflow from sample preparation to NMR data analysis.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of "this compound". While experimental data is not currently available, the predicted spectral data, coupled with the detailed experimental protocols, offer valuable guidance for researchers in confirming the structure and purity of this compound. Adherence to the outlined procedures will facilitate the acquisition of high-quality, reproducible NMR data essential for rigorous scientific research and drug development.
References
Application Notes and Protocols for the Synthesis of Methyl 5(6)-Phenylsulfinyl-2-benzimidazolecarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, widely known as oxfendazole, is a broad-spectrum benzimidazole anthelmintic agent.[1] It is effective against a variety of gastrointestinal parasites, including roundworms and tapeworms, in livestock.[1] Oxfendazole is the sulfoxide metabolite of fenbendazole, another important anthelmintic.[1] The synthesis of oxfendazole is a multi-step process that often utilizes 2-Nitro-5-(phenylthio)aniline as a key starting material.[2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate from this compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development.
The synthetic pathway involves three primary stages:
-
Reduction of the nitro group of this compound to form the corresponding diamine.
-
Cyclization of the diamine with a methyl cyanoformate equivalent to construct the benzimidazole-2-carbamate core, yielding fenbendazole.
-
Selective oxidation of the sulfide in fenbendazole to the sulfoxide to produce the final product, oxfendazole.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Oxfendazole
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of this compound | 5-chloro-2-nitroaniline, thiophenol, ammonia, isopropanol | 60 | 6 h | 96.4 | 91.2 (HPLC) | [5] |
| 2 | Reductive Cyclization (General Method) | 2-nitroaniline, aromatic aldehyde, Zn powder, NaHSO3, water | 100 | 30 min | Very good to excellent | Not specified | [6] |
| 3 | Oxidation of Fenbendazole to Oxfendazole | Fenbendazole, hydrogen peroxide, methanol, hydrochloric acid | 40 | 8 h | 98.8 | 98.7 | [7] |
| 3 | Oxidation of Fenbendazole to Oxfendazole | Fenbendazole, hydrogen peroxide, methanol, hydrobromic acid, water | 60 | 7 h | 98.8 | 98.7 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a described industrial synthesis.[5]
Materials:
-
5-chloro-2-nitroaniline (98% purity)
-
Thiophenol (98% purity)
-
Liquid ammonia
-
Isopropanol
-
Autoclave
-
Filtration apparatus
Procedure:
-
Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in an autoclave.
-
Heat the reaction mixture to 60 °C.
-
Slowly introduce 95.7 g of liquid ammonia into the autoclave until the pressure reaches 9 bar.
-
Maintain the temperature at 60 °C and add 161 g of thiophenol (98% purity) dropwise over 1.5 hours, while maintaining the pressure at a constant 9 bar by replenishing ammonia as needed.
-
After the addition is complete, continue the reaction for 6 hours.
-
Cool the autoclave to room temperature and slowly release the pressure.
-
Filter the reaction mixture. Rinse the autoclave with isopropanol and combine the rinsate with the filtrate.
-
Wash the combined organic phases with water and dry to obtain the yellow powdery product, this compound.
-
The expected yield is approximately 298.6 g with a purity of 91.2% as determined by HPLC.[5]
Protocol 2: Synthesis of Methyl 5(6)-phenylthio-2-benzimidazolecarbamate (Fenbendazole)
This step involves the reduction of the nitro group of this compound followed by cyclization. While a specific protocol for the direct conversion was not found in the provided search results, a general and efficient one-pot method for reductive cyclization of 2-nitroanilines can be adapted.[6] This would be followed by reaction with a methyl carbamate forming reagent. A more traditional approach involves a two-step process: reduction followed by cyclization.
Step 2a: Reduction of this compound
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrochloric acid (if using SnCl₂)
-
Sodium hydroxide solution
Procedure using Tin(II) Chloride:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a stoichiometric excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product, 4-(phenylthio)benzene-1,2-diamine, with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
Step 2b: Cyclization to form Fenbendazole
Materials:
-
4-(phenylthio)benzene-1,2-diamine
-
Methyl N-(1H-benzimidazol-2-yl)carbamate or a similar cyclizing agent
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve the 4-(phenylthio)benzene-1,2-diamine in a suitable solvent such as acetic acid.
-
Add the cyclizing agent.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain methyl 5(6)-phenylthio-2-benzimidazolecarbamate (fenbendazole).
Protocol 3: Synthesis of Methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (Oxfendazole)
This protocol describes the oxidation of fenbendazole to oxfendazole.[7]
Materials:
-
Fenbendazole
-
Methanol
-
Concentrated hydrochloric acid
-
35% Hydrogen peroxide solution
-
Sodium sulfite
-
50% Sodium hydroxide solution
Procedure:
-
Dissolve 372.8 g of fenbendazole in 1,300 ml of methanol under a nitrogen atmosphere.
-
Add 500 g of concentrated hydrochloric acid to the solution.
-
At 40 °C, add 130 g of a 35% strength hydrogen peroxide solution dropwise over 5 hours.
-
Maintain the temperature at 40 °C for an additional 3 hours after the addition is complete.
-
Add 20 g of sodium sulfite to quench any excess peroxide.
-
Adjust the pH to 4 using a 50% strength sodium hydroxide solution to precipitate the product.
-
Filter the precipitated product and wash it with water.
-
Dry the product in a vacuum drying cabinet to obtain approximately 390.0 g of oxfendazole.[7]
Mandatory Visualization
Caption: Synthetic pathway from this compound to Oxfendazole.
Caption: Experimental workflow for the synthesis of Oxfendazole.
References
- 1. Oxfendazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 43156-47-4 [chemicalbook.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]
Application of "2-Nitro-5-(phenylthio)aniline" in anthelmintic drug development
Application Note AN-2N5PA-001
Introduction
"2-Nitro-5-(phenylthio)aniline" is a key chemical intermediate primarily utilized in the synthesis of benzimidazole-based anthelmintic drugs. While the compound itself does not exhibit direct anthelmintic properties, its structural framework is fundamental for building potent, broad-spectrum antiparasitic agents. Its primary significance lies in its role as a precursor to methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a widely used anthelmintic for treating parasitic worm infections in veterinary medicine.[1][2][3][4][5] The presence of a nitro group, an aniline moiety, and a phenylthio group provides versatile reaction sites for constructing the final benzimidazole scaffold.[1] This document provides detailed protocols for the synthesis of this intermediate and its conversion to an active anthelmintic agent, along with standardized methods for evaluating the efficacy of its derivatives.
Synthesis of this compound
The synthesis of "this compound" is typically achieved through a nucleophilic aromatic substitution reaction between a 5-chloro-2-nitroaniline and a thiophenol.[5] Various methods have been reported, with differences in solvents, bases, and reaction conditions, leading to varying yields and purities.
Summary of Synthesis Methods and Yields
| Starting Material 1 | Starting Material 2 | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 5-chloro-2-nitroaniline | Thiophenol | Isobutanol | Ammonia | 60 | 1.5 | 92.2 | - | --INVALID-LINK-- |
| 5-chloro-2-nitroaniline | Thiophenol | Isopropanol | Ammonia | 60 | 6 | 96.4 | 91.2 | --INVALID-LINK-- |
| 5-chloro-2-nitroaniline | Thiophenol | Dimethylformamide | Potassium Carbonate | Reflux | 7 | 77-88 | - | --INVALID-LINK-- |
| 5-chloro-2-nitroaniline | Thiophenol | Dimethyl sulfoxide | Potassium Carbonate | 110 | - | 92 | - | --INVALID-LINK-- |
| 2-amino-4-chloro-1-nitrobenzene | Thiophenol | Dimethylformamide | Sodium Hydride | 20-30 | 3 | - | - | --INVALID-LINK-- |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from publicly available patent literature[6] and offers a high-yield synthesis.
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Isopropanol
-
Ammonia (liquid or gas)
-
Autoclave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol within an autoclave.
-
Heat the reaction mixture to 60°C.
-
Introduce 95.7 g of liquid ammonia into the autoclave, allowing the pressure to reach 9 bar.
-
While maintaining the temperature at 60°C, slowly add 161 g of thiophenol (98% purity) over 1.5 hours.
-
Continuously replenish ammonia to maintain a constant pressure of 9 bar throughout the addition of thiophenol.
-
After the addition is complete, continue stirring the reaction mixture for 6 hours at 60°C and 9 bar.
-
Cool the autoclave to room temperature and carefully vent the pressure.
-
Filter the resulting product suspension and wash the solid residue with isopropanol, followed by water.
-
Dry the collected solid to obtain this compound as a yellow powder.
Conversion to an Active Benzimidazole Anthelmintic
"this compound" serves as a crucial precursor for synthesizing benzimidazole anthelmintics like fenbendazole. The general synthetic route involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.
Synthetic Workflow
Caption: Synthetic pathway from this compound to Fenbendazole.
Mechanism of Action of Benzimidazole Anthelmintics
The anthelmintic activity of benzimidazole derivatives, synthesized from "this compound," stems from their ability to disrupt microtubule formation in parasitic worms.[7][8][9][10]
Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules.[7][8][9] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of microtubule dynamics leads to the death of the parasite.[7] The selective toxicity of benzimidazoles is attributed to their much higher affinity for parasite β-tubulin compared to mammalian β-tubulin.[7]
Signaling Pathway of Benzimidazole Action
Caption: Benzimidazole mechanism of action via microtubule disruption.
Experimental Protocols for Anthelmintic Activity Screening
The following are generalized protocols for in vitro and in vivo screening of novel anthelmintic compounds derived from "this compound."
In Vitro Anthelmintic Assays
In vitro assays provide a preliminary assessment of a compound's anthelmintic potential.[11] Common assays include the adult motility assay and the egg hatch assay.
| Assay Type | Test Organism | Parameters Measured | Positive Control |
| Adult Motility Assay | Pheretima posthuma (Earthworm) | Time to paralysis and death | Albendazole, Praziquantel |
| Egg Hatch Assay | Haemonchus contortus (Nematode) | Percentage of egg hatching inhibition | Albendazole |
| Larval Migration Assay | Haemonchus contortus (Nematode) | Inhibition of larval migration | Ivermectin, Levamisole |
This assay uses earthworms as a model organism due to their anatomical and physiological similarities to intestinal roundworms.[12]
Materials:
-
Adult earthworms (Pheretima posthuma) of similar size
-
Test compounds (derivatives of "this compound")
-
Albendazole (positive control)
-
Phosphate Buffered Saline (PBS) or normal saline
-
Petri dishes
-
Incubator (37°C)
Procedure:
-
Wash freshly collected earthworms with normal saline to remove any adhering soil and debris.
-
Prepare different concentrations of the test compounds and the positive control (e.g., 10, 25, 50 mg/mL) in PBS. Use PBS alone as a negative control.
-
Place one earthworm in each Petri dish containing 25 mL of the respective test or control solution.
-
Incubate the Petri dishes at 37 ± 1°C.
-
Observe the worms for paralysis and death. Paralysis is noted when the worm does not move upon gentle shaking of the Petri dish. Death is confirmed when the worm shows no movement when dipped in warm water (50°C).
-
Record the time taken for paralysis and death for each worm.
-
Calculate the mean time for paralysis and death for each concentration of the test compounds and controls.
In Vivo Anthelmintic Assays
In vivo studies are crucial for confirming the anthelmintic efficacy of a compound in a living host.[11][13]
This protocol is a standard method for evaluating the efficacy of anthelmintics against gastrointestinal nematodes in an animal model.
Materials:
-
Laboratory rodents (e.g., gerbils, rats)
-
Infective larvae of a gastrointestinal nematode (e.g., Haemonchus contortus)
-
Test compounds
-
Positive control anthelmintic (e.g., Fenbendazole)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
McMaster slides for faecal egg counting
-
Saturated salt solution (flotation fluid)
-
Microscope
Procedure:
-
Experimentally infect the rodents with a known number of infective nematode larvae.
-
After a pre-patent period (to allow the infection to establish), collect faecal samples from each animal to confirm the presence of eggs and establish a baseline egg count.
-
Group the infected animals and administer the test compounds at different dosages. Include a positive control group and a vehicle control group.
-
Administer the treatments orally for a specified number of days.
-
Collect faecal samples at regular intervals post-treatment (e.g., days 7, 14, and 21).
-
Perform faecal egg counts using the McMaster technique.
-
Calculate the percentage reduction in faecal egg count for each treatment group compared to the control group using the following formula: FECR (%) = [1 - (T2/T1) * (C1/C2)] * 100 Where T1 and T2 are the mean egg counts for the treated group before and after treatment, and C1 and C2 are the mean egg counts for the control group at the same time points.
Experimental Workflow for Anthelmintic Drug Screening
Caption: Workflow for anthelmintic drug discovery and development.
Conclusion
"this compound" is a valuable starting material in the field of anthelmintic drug development. Its efficient synthesis and versatile chemical nature allow for the creation of potent benzimidazole-based drugs. The provided protocols offer a framework for the synthesis of this key intermediate and the subsequent screening of its derivatives for anthelmintic activity. By understanding the mechanism of action and employing standardized testing procedures, researchers can effectively leverage this compound in the discovery of new and improved treatments for parasitic infections.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 43156-47-4 [smolecule.com]
- 4. This compound | 43156-47-4 [chemicalbook.com]
- 5. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aimspress.com [aimspress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Nitro-5-(phenylthio)aniline as a Precursor for Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitro-5-(phenylthio)aniline is a versatile organic intermediate recognized for its role in the synthesis of various chemical structures, including pharmaceuticals and, notably, as a precursor for azo dyes.[1][2][3] Its molecular structure, which includes a primary aromatic amine, a nitro group, and a phenylthio moiety, provides a reactive framework for the synthesis of chromophoric azo compounds.[3] The amino group can be readily diazotized and subsequently coupled with a variety of aromatic compounds to produce a diverse range of azo dyes with potential applications in textiles, printing, and high-tech fields. These notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into an illustrative azo dye, along with its physicochemical properties.
Physicochemical Properties of this compound
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][2][4] |
| Molecular Weight | 246.29 g/mol | [1][2][4] |
| Appearance | White to orange powder or crystals | [1][5] |
| Melting Point | 145-146 °C | [1][2] |
| Boiling Point | 472.5 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1][2][4] |
| Flash Point | 239.6 °C | [1][2] |
| Solubility | Soluble in DMSO and Methanol | [2][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |
Experimental Protocols
The synthesis of azo dyes from this compound involves a two-step process: the synthesis of the precursor itself, followed by its diazotization and subsequent coupling with a suitable aromatic compound.
Synthesis of this compound
This protocol is based on the nucleophilic aromatic substitution of a halogenated nitroaniline with a thiophenol.[1][6]
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Dimethylformamide (DMF)
-
Isopropanol (optional, for purification)
-
Water
-
Hexane (for washing)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous dimethylformamide.
-
Slowly add thiophenol to the suspension at room temperature to form the sodium thiophenolate salt.
-
To this mixture, add 5-chloro-2-nitroaniline portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).[7]
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then with hexane to remove impurities.[7]
-
The product can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol to yield pure this compound.[4][7]
Synthesis of an Azo Dye from this compound
This protocol outlines the general procedure for the synthesis of an azo dye via diazotization of this compound and subsequent coupling with a coupling agent (e.g., N,N-dimethylaniline).
Step 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve a specific molar quantity of this compound in a mixture of concentrated acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.[8][9][10]
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt is complete. The resulting diazonium salt solution should be used immediately in the next step.
Step 2: Azo Coupling with N,N-Dimethylaniline
Materials:
-
Diazonium salt solution from Step 1
-
N,N-Dimethylaniline (coupling agent)
-
Acetic Acid or a suitable buffer solution
-
Sodium Acetate (optional, for pH adjustment)
-
Ice
Procedure:
-
Dissolve N,N-dimethylaniline in a suitable solvent, such as dilute acetic acid.
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to slightly acidic (pH 4-5) using a sodium acetate solution if necessary.
-
A colored precipitate of the azo dye will form. Continue stirring the mixture for 1-2 hours in the ice bath to ensure complete coupling.
-
Collect the azo dye by vacuum filtration, wash it with cold water, and dry it.
-
The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Visualization of Synthesis Workflow
The following diagrams illustrate the key chemical transformations in the synthesis of this compound and its subsequent conversion to an azo dye.
Caption: Synthesis of this compound.
Caption: General workflow for azo dye synthesis.
Applications and Further Research
Azo dyes derived from this compound are expected to exhibit interesting photophysical properties due to the presence of the electron-withdrawing nitro group and the sulfur-containing phenylthio group. These substituents can influence the color, fastness, and overall performance of the dye.
Further research could focus on:
-
Synthesizing a library of azo dyes by varying the coupling component to achieve a wide range of colors.
-
Investigating the spectral properties, such as absorption and emission maxima, of the synthesized dyes.
-
Evaluating the performance of these dyes on various substrates like textile fibers (e.g., polyester, nylon).[8]
-
Exploring potential applications in areas such as nonlinear optics, organic light-emitting diodes (OLEDs), and as pH indicators.
The synthetic versatility of this compound makes it a valuable building block for the development of novel functional dyes with tailored properties for advanced applications.[3]
References
- 1. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 43156-47-4 [chemicalbook.com]
- 5. This compound | 43156-47-4 [sigmaaldrich.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. scialert.net [scialert.net]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-5-(phenylthio)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitro-5-(phenylthio)aniline, a key intermediate in the development of anthelmintic drugs and other fine chemicals.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction of 5-chloro-2-nitroaniline with thiophenol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Base Inefficiency: The base used to deprotonate thiophenol may not be effective.
-
Side Reactions: The formation of diaryl disulfide from the oxidation of thiophenolate is a common side reaction.
Q2: I am observing significant impurity peaks in my crude product analysis (HPLC/NMR). What are these impurities and how can I minimize them?
The primary impurities are often unreacted starting materials and byproducts from side reactions.
Common Impurities & Mitigation Strategies:
-
Unreacted 5-chloro-2-nitroaniline: This indicates an incomplete reaction.
-
Solution: Refer to the solutions for low yield, particularly extending reaction time and optimizing temperature.
-
-
Diphenyl Disulfide: This forms from the oxidation of the thiophenolate anion.
-
Solution: As mentioned previously, maintaining a strictly inert atmosphere is critical.
-
-
Isomeric Byproducts: While less common in this specific reaction, alternative substitution patterns can occur under certain conditions.
-
Solution: Ensure precise temperature control. Temperatures exceeding 100°C can promote decomposition and the formation of undesired byproducts.[3]
-
Q3: The reaction work-up is proving difficult, leading to product loss. What is the recommended procedure?
An efficient work-up is crucial for isolating a pure product with high recovery.
Recommended Work-up Procedure:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.[4]
-
Precipitation/Extraction:
-
Washing: The isolated solid should be washed sequentially with water and a non-polar solvent like hexane to remove residual salts and impurities.[5]
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (if necessary): For achieving high purity, recrystallization from a suitable solvent such as methanol or isopropanol can be performed.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially relevant method is the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-2-nitroaniline and thiophenol.[3][6] The reaction is typically facilitated by a base in a suitable solvent.[6]
Q2: Why is a base necessary for this reaction?
A base is required to deprotonate thiophenol, forming the more nucleophilic thiophenolate anion. This anion then attacks the electron-deficient aromatic ring of 5-chloro-2-nitroaniline, displacing the chloride leaving group.[3] Ammonia also serves to scavenge the HCl generated during the reaction.[3]
Q3: What solvents are recommended for this synthesis?
A variety of solvents can be used, with the choice often depending on the specific base and reaction conditions. Common solvents include:
-
Polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4][5]
-
Alcohols: Isopropanol, isobutanol, and methanol are effective, especially in pressurized reactions with ammonia.[3][4]
-
Aromatic hydrocarbons: Toluene can be used, particularly in phase-transfer catalysis systems.[4][7]
Q4: What are the expected yields and purity for this synthesis?
With optimized conditions, yields of over 88% are commonly achieved, often exceeding 92-95%.[3][4] Purities of the crude product can be greater than 90%, and recrystallization can further enhance this.[3][4]
Q5: Are there any alternative synthetic methods?
Yes, other methods exist, though they may be less common for large-scale production.
-
Phase-Transfer Catalysis (PTC): This method utilizes a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide. While it can achieve high yields (up to 98%), the management of toxic and poorly biodegradable catalyst waste presents environmental and economic challenges.[3][7]
-
Reaction with Potassium Carbonate: In some protocols, potassium carbonate is used as the base in a polar aprotic solvent like DMF.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Starting Material (SM) | Base/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-chloro-2-nitroaniline | Sodium Hydride | DMF | 20-30 | Ambient | 3 | Not specified | Not specified | [5] |
| 5-chloro-2-nitroaniline | Ammonia | Isopropanol | 80 | 8 | 5 | 95 | >90 | [3] |
| 5-chloro-2-nitroaniline | Ammonia | Isobutanol | 100 | 12 | 2 | 96 | >90 | [3] |
| 5-chloro-2-nitroaniline | Ammonia | Methanol | 60 | 3 | 20 | 88 | >90 | [3] |
| 5-chloro-2-nitroaniline | Ammonia | Isopropanol | 60 | 9 | 6 | 96.4 | 91.2 | [1][4] |
| 5-chloro-2-nitroaniline | Ammonia | Isobutanol | 60 | 4 | 1.5 | 95.8 | 90.0 | [4] |
| 5-chloro-2-nitroaniline | Tetrabutylammonium Bromide | Toluene/Water | Not specified | Not specified | Not specified | 98 | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in DMF
This protocol is adapted from a method utilizing sodium hydride to generate the thiophenolate in situ.[5]
-
Under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 2.53 g of 57% sodium hydride to a solution of 6.2 mL of thiophenol in 20 mL of dimethylformamide (DMF).
-
To this solution, add 5.0 g of 2-amino-4-chloro-1-nitrobenzene (a positional isomer of 5-chloro-2-nitroaniline, used in this specific literature procedure). Use an additional 10 mL of DMF to rinse the container.
-
Stir the resulting mixture under nitrogen for 3 hours at a temperature of 20-30°C.
-
After the reaction is complete, dilute the mixture with water to precipitate the crude product.
-
Collect the solid by filtration and wash it with water and then with hexane.
-
Recrystallize the crude product from methanol to yield the purified 2-amino-4-phenylthio-1-nitrobenzene.
Protocol 2: High-Pressure Synthesis using Ammonia in Isopropanol
This protocol is based on a high-yield method employing ammonia under pressure.[1][4]
-
Suspend 255 g of 5-chloro-2-nitroaniline (78.3% purity) in 250 mL of isopropanol in a suitable autoclave.
-
Heat the reaction mixture to 60°C.
-
Introduce 95.7 g of ammonia into the autoclave, which should result in a pressure of approximately 9 bar.
-
While maintaining the temperature at 60°C, pump 161 g of thiophenol (98% purity) into the autoclave over 1.5 hours.
-
Continue to stir the reaction mixture for an additional 6 hours, maintaining the pressure at 9 bar by adding more ammonia as needed.
-
After the reaction is complete, cool the autoclave to room temperature and vent the pressure.
-
Filter the resulting product suspension.
-
Wash the collected solid with isopropanol and then with water.
-
Dry the product to obtain this compound. This method has been reported to yield 298.6 g of product with a purity of 91.2%, corresponding to a 96.4% yield.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. This compound | 43156-47-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Buy this compound | 43156-47-4 [smolecule.com]
- 7. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
Optimizing temperature and pressure in "2-Nitro-5-(phenylthio)aniline" reactions
Technical Support Center: 2-Nitro-5-(phenylthio)aniline Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound. The focus is on optimizing temperature and pressure to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common industrial method is a nucleophilic aromatic substitution (SNA_r) reaction. This involves reacting 5-chloro-2-nitroaniline with thiophenol, typically in the presence of ammonia and a suitable solvent.[1][2][3]
Q2: Why is ammonia used in the reaction? A2: Ammonia plays a crucial role in suppressing side reactions. It acts as a scavenger for the hydrochloric acid (HCl) generated during the substitution, and it helps solubilize the thiophenolate nucleophile.[1]
Q3: Is this reaction typically performed under pressure? A3: Yes, the reaction is often conducted in a sealed vessel, such as an autoclave, under autogenous pressure.[1][4] Elevated pressure significantly accelerates the reaction rate and helps suppress the formation of side products.[1] While some lab-scale syntheses can be done at atmospheric pressure by boiling under reflux, pressurized systems generally give higher yields and purity.[4]
Q4: What is the optimal temperature range for this synthesis? A4: The optimal temperature is typically between 60°C and 100°C.[1] Temperatures exceeding 100°C can lead to thermal decomposition and the formation of unwanted byproducts.[1] The ideal temperature is a trade-off between reaction rate and product stability.
Q5: What is the typical pressure range, and what are its effects? A5: The pressure generally ranges from 3 to 12 bar.[1] This pressure is generated by heating the solvent and adding ammonia within the sealed reactor.[4][5] Increasing pressure within this range can increase the reaction rate, but pressures above 12 bar have been shown to offer diminishing returns on yield improvement.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Suboptimal Temperature: The reaction is too slow at low temperatures or decomposition occurs at high temperatures. | Optimize Temperature: For a starting point, aim for 80°C.[1] If the reaction is slow, consider increasing the temperature to 100°C, but monitor for signs of decomposition (e.g., darkening of the reaction mixture). |
| Insufficient Pressure: Pressure is too low to adequately accelerate the reaction and suppress side reactions. | Adjust Ammonia/Temperature: Ensure the autoclave is properly sealed. Increase the initial charge of ammonia or raise the temperature (within the 60-100°C range) to build pressure to at least 3-4 bar.[1][4] An optimal pressure is often around 8-9 bar.[1][5] | |
| Incomplete Reaction: The reaction time may be insufficient for the chosen temperature and pressure. | Increase Reaction Time: Lower temperature reactions require significantly longer times. For example, a reaction at 60°C might need 20 hours, whereas at 100°C it could be complete in 2 hours.[1] Monitor the reaction progress via TLC or HPLC if possible. | |
| High Level of Impurities / Dark Product Color | Thermal Decomposition: The reaction temperature is too high (likely >100°C).[1] | Reduce Temperature: Lower the reaction temperature to the 80-90°C range. This provides a good balance between reaction speed and minimizing degradation. |
| Side Reactions: Insufficient ammonia to neutralize HCl, leading to side product formation. | Ensure Adequate Ammonia: Verify that a sufficient molar equivalent of ammonia (typically 2–30 equivalents) is added to the reactor.[1] Consider maintaining pressure by metering in additional ammonia during the thiophenol addition.[4] | |
| Reaction Fails to Start or Proceeds Very Slowly | Poor Reagent Quality: Starting materials (5-chloro-2-nitroaniline or thiophenol) are impure. | Use High-Purity Reagents: Ensure the purity of starting materials. Recrystallize or purify them if necessary. |
| Inactive Thiophenolate: If using a base like sodium hydride to pre-form the thiophenolate, the base may be old or the reaction with thiophenol may be incomplete.[4][6] | Verify Thiophenolate Formation: When using a pre-formation step, ensure the base is active and that the reaction is performed under an inert nitrogen atmosphere to prevent oxidation.[6] |
Quantitative Data: Effect of Temperature and Pressure on Yield
The following data summarizes the outcomes of the reaction between 5-chloro-2-nitroaniline and thiophenol under various conditions in a sealed autoclave.
| Temperature (°C) | Pressure (bar) | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 60°C | 3 bar | Methanol | 20 | 88% | >90% | [1] |
| 60°C | 4 bar | Chlorobenzene | 6 | 92.2% | Not specified | [4] |
| 60°C | 9 bar | Isopropanol | Not specified | 96.4% | 91.2% | [5] |
| 80°C | 8 bar | Isopropanol | 5 | 95% | >90% | [1] |
| 100°C | 12 bar | Isobutanol | 2 | 96% | >90% | [1] |
Experimental Protocols
General Protocol for Pressurized Synthesis
This protocol is a generalized procedure based on common methods described in patents.[4][5]
-
Reactor Setup: Charge a suitable steel autoclave with 5-chloro-2-nitroaniline and the chosen solvent (e.g., isopropanol, isobutanol, or chlorobenzene).[4]
-
Initial Heating: Seal the autoclave and heat the suspension to the desired reaction temperature (e.g., 60-80°C).
-
Pressurization: Once at temperature, pump liquid ammonia into the autoclave until the target pressure (e.g., 4-9 bar) is reached.[4][5]
-
Reagent Addition: Meter in the thiophenol over a period of 1.5 to 2 hours while maintaining a constant temperature. During this addition, the pressure can be kept constant by the further metered addition of ammonia if necessary.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at the set temperature and pressure for the required duration (e.g., 2 to 6 hours).
-
Work-up: Cool the autoclave to room temperature and vent the pressure slowly. The product can be isolated by filtering the suspension. The solid residue is then washed (e.g., with isopropanol and then water) and dried.[4][5] Due to the high purity often achieved with this method, further recrystallization may not be necessary.[1][4]
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for pressurized synthesis.
References
- 1. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. Buy this compound | 43156-47-4 [smolecule.com]
- 3. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. This compound | 43156-47-4 [chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
Common side reactions in "2-Nitro-5-(phenylthio)aniline" synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-5-(phenylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic thiophenolate ion attacks the electron-deficient aromatic ring of 5-chloro-2-nitroaniline, displacing the chloride ion. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reaction is the oxidation of thiophenol to form diphenyl disulfide. This can occur in the presence of oxygen, especially under basic conditions. Other potential, though less common, side reactions may include over-alkylation or reactions involving the nitro and amino functionalities under harsh conditions.
Q3: How can I prevent the formation of diphenyl disulfide?
Prevention of diphenyl disulfide formation is critical for achieving high purity of the desired product. Key preventative measures include:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen, which is a primary oxidizing agent.[1]
-
Controlled Reagent Addition: The slow, controlled addition of thiophenol to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the likelihood of dimerization.
-
Use of a Base: A base is required to deprotonate the thiophenol to the more nucleophilic thiophenolate. Common bases include sodium hydride, potassium carbonate, or ammonia.[2] The choice of base can influence the reaction rate and side product profile.
Q4: My reaction mixture has turned dark brown or black. What could be the cause?
The darkening of the reaction mixture can be an indication of aniline oxidation or other degradation pathways. Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by high temperatures or the presence of air. To mitigate this, ensure the reaction is carried out under an inert atmosphere and that the temperature is carefully controlled. Using purified aniline can also help prevent this issue.
Q5: I am observing low yields of the desired product. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.
-
Inactive Reagents: Ensure that the reagents, particularly the base (e.g., sodium hydride), are fresh and have been stored under appropriate conditions to prevent deactivation.
-
Side Reactions: Significant formation of side products, such as diphenyl disulfide, will naturally lower the yield of the desired product. Implement the preventative measures described in Q3.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Refer to the experimental protocols and data tables below for optimized conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant amount of a white, crystalline solid that is insoluble in the reaction mixture. | This is likely diphenyl disulfide, the primary side product from the oxidation of thiophenol. | - Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).- Use degassed solvents.- Add the thiophenol solution dropwise to the reaction mixture to maintain a low concentration.- Purify the final product by recrystallization to remove the disulfide impurity. |
| The reaction is sluggish or does not proceed to completion (as indicated by TLC). | - The base (e.g., sodium hydride, potassium carbonate) may be old or inactive.- The reaction temperature may be too low.- The solvent may not be sufficiently polar to facilitate the reaction. | - Use a fresh, unopened container of the base.- Gradually increase the reaction temperature, monitoring for any decomposition.- Consider using a more polar aprotic solvent like DMF, but be mindful of potential difficulties in workup.[2] |
| The isolated product is an oil or difficult to crystallize. | The presence of impurities, including residual solvent or side products, can inhibit crystallization. | - Ensure all volatile solvents are thoroughly removed under reduced pressure.- Attempt purification by column chromatography to separate the desired product from impurities.- Try different recrystallization solvents or solvent systems. |
| The final product has a persistent, unpleasant odor. | This is likely due to residual thiophenol. | - Wash the crude product thoroughly with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove unreacted thiophenol.- Recrystallize the product from a suitable solvent. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Hydride | Dimethylformamide (DMF) | 20-30 | 3 | - | - | US Patent 4011320[1] |
| Ammonia | Isopropanol | 60 | 6 | 96.4 | 91.2 | US Patent 6552230B1[2][3] |
| Ammonia | Isobutanol | 60 | 6 | 95.8 | 90.0 | US Patent 6552230B1[2] |
| Ammonia | Toluene | 60 | 6 | 94.8 | - | US Patent 6552230B1[2] |
| Ammonia | Methanol | 60 | 6 | 97.7 | - | US Patent 6552230B1[2] |
| Potassium Carbonate | Dimethylformamide (DMF) | Reflux | 7 | 77-88 | - | DE 2332398 A[4] |
Note: Yields and purities are as reported in the cited literature and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using Ammonia in Isopropanol
This protocol is adapted from US Patent 6,552,230 B1.[2]
Materials:
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5-Chloro-2-nitroaniline
-
Thiophenol
-
Ammonia (gas or liquid)
-
Isopropanol
-
Autoclave or a sealed reaction vessel capable of handling pressure
Procedure:
-
In an autoclave, suspend 5-chloro-2-nitroaniline in isopropanol.
-
Heat the reaction mixture to 60°C.
-
Introduce ammonia into the autoclave until a pressure of approximately 9 bar is reached.
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At 60°C, slowly pump thiophenol into the autoclave over a period of 1.5 hours. Maintain the pressure at 9 bar by the further metered addition of ammonia.
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Stir the reaction mixture at 60°C for 6 hours.
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Cool the autoclave to room temperature and carefully vent the excess pressure.
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Filter the contents of the autoclave.
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Wash the collected solid residue with water and then dry to obtain this compound.
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The crude product can be further purified by recrystallization from a suitable solvent such as methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathway of the primary side product, diphenyl disulfide.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 3. This compound | 43156-47-4 [chemicalbook.com]
- 4. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
Troubleshooting low yield in the synthesis of "2-Nitro-5-(phenylthio)aniline"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-Nitro-5-(phenylthio)aniline, specifically addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
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Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A potential side reaction is the oxidation of thiophenol to diphenyl disulfide.
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Purity of Reagents: The purity of the starting materials, particularly the 5-chloro-2-nitroaniline and thiophenol, is crucial. Impurities can interfere with the reaction.
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Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of thiophenol to the more nucleophilic thiophenolate. An inappropriate base or incorrect stoichiometry can lead to a low concentration of the active nucleophile.
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Atmospheric Conditions: The reaction is sensitive to atmospheric conditions. An inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent oxidation of the thiophenol.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction conditions is key to maximizing the yield. Consider the following parameters:
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Temperature and Pressure: Elevated temperatures and pressures can significantly accelerate the nucleophilic aromatic substitution (SNAr) reaction and suppress the formation of side products.[1] However, temperatures exceeding 100°C may lead to decomposition.[1] Operating in a sealed reactor or autoclave allows for precise control over these parameters.[1][2][3]
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Solvent Choice: The solvent plays a critical role in the reaction rate and yield. Polar aprotic solvents like DMF can facilitate the reaction but may complicate the workup.[1] Alcohols such as isopropanol and methanol are also effective and can simplify product isolation.[1][2][3]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stirring for an adequate duration, for instance, 3 to 6 hours, is often necessary.[2][4]
Q3: What is the role of the base in this reaction, and which one should I use?
The base is essential for deprotonating thiophenol to form the thiophenolate anion, which is a much stronger nucleophile. Common bases used in this synthesis include:
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Ammonia: Often used in excess, ammonia serves a dual purpose by acting as a base and neutralizing the HCl generated during the reaction.[1] This method can lead to high yields (over 92%) and simplifies byproduct handling, as the primary byproduct is ammonium chloride.[1]
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Sodium Hydride (NaH): A strong base that effectively deprotonates thiophenol.[3][4] The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF).
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Potassium Carbonate (K₂CO₃): A milder base that can also be used, often requiring heating to drive the reaction to completion.[3]
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Sodium Hydroxide (NaOH): Can be used in a two-phase system with a phase-transfer catalyst.[3]
The choice of base will influence the reaction conditions and workup procedure. For instance, using ammonia under pressure is a common industrial method that provides high yields and purity.[1][3]
Q4: I am observing the formation of a white precipitate (or cloudiness) during the reaction. What could this be?
If you are using a base like sodium hydride or an alkali metal carbonate, the formation of a precipitate is likely the sodium or potassium salt of the thiophenolate. This is the active nucleophile in the reaction. If ammonia is used, the precipitate is likely ammonium chloride, a byproduct of the reaction.
Q5: My final product is impure. What are the likely impurities and how can I remove them?
Common impurities can include unreacted starting materials (5-chloro-2-nitroaniline and thiophenol) and side products such as diphenyl disulfide.
-
Purification Strategies:
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Recrystallization: This is a common and effective method for purifying the final product. Methanol and isopropanol are often used as recrystallization solvents.[4]
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Washing: The crude product can be washed with water and a non-polar solvent like hexane to remove water-soluble impurities and unreacted thiophenol.[4]
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Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Starting Material | Base/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 5-Chloro-2-nitroaniline | Ammonia | Isopropanol | 80 | 8 | 5 | 95 | [1] |
| 5-Chloro-2-nitroaniline | Ammonia | Isobutanol | 100 | 12 | 2 | 96 | [1] |
| 5-Chloro-2-nitroaniline | Ammonia | Methanol | 60 | 3 | 20 | 88 | [1] |
| 5-Chloro-2-nitroaniline | Ammonia | Isopropanol | 60 | 9 | 6 | 96.4 | [2][3] |
| 2-Amino-4-chloro-1-nitrobenzene | Sodium Hydride | DMF | 20-30 | - | 3 | - | [4] |
| 5-Chloro-2-nitroaniline | Potassium Carbonate | DMF | Reflux | - | 7 | 77-88 | [3] |
| 5-Chloro-2-nitroaniline | Tetrabutylammonium Bromide | Toluene/Water | 80 | - | 4 | 97.9 |
Experimental Protocols
Protocol 1: Ammonia-Mediated Synthesis in an Autoclave
This protocol is adapted from a common industrial method known for high yields.[2][3]
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Charging the Reactor: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (e.g., 255 g, with 78.3% purity) in isopropanol (250 mL).
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Pressurization with Ammonia: Seal the autoclave and warm the reaction mixture to 60°C. Slowly introduce liquid ammonia (e.g., 95.7 g) until the system pressure reaches 9 bar.
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Addition of Thiophenol: Maintain the temperature at 60°C and the pressure at 9 bar. Add thiophenol (e.g., 161 g, with 98% purity) dropwise over 1.5 hours. Replenish ammonia as needed to maintain a constant pressure.
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Reaction: Continue stirring the reaction mixture at 60°C for 6 hours.
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Workup: Cool the autoclave to room temperature and slowly vent the pressure. Filter the reaction mixture. Rinse the autoclave with isopropanol and combine the rinsate with the filtrate.
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Purification: Wash the combined organic phases with water and then dry to obtain the this compound product. The product can be further purified by recrystallization from a suitable solvent like isopropanol if necessary.
Protocol 2: Synthesis using Sodium Hydride in DMF
This protocol is suitable for laboratory-scale synthesis.[4]
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Preparation of Sodium Thiophenolate: In a round-bottom flask under a nitrogen atmosphere, add sodium hydride (e.g., 2.53 g of a 57% dispersion in oil) to anhydrous dimethylformamide (DMF, 20 mL). Cool the mixture in an ice bath. Slowly add thiophenol (6.2 mL) to the suspension.
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Reaction: To the freshly prepared sodium thiophenolate solution, add 2-amino-4-chloro-1-nitrobenzene (5 g) portion-wise. Use an additional 10 mL of DMF to rinse the flask.
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Stirring: Stir the reaction mixture under a nitrogen atmosphere at 20-30°C for 3 hours.
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Workup: Dilute the reaction mixture with water to precipitate the crude product.
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Purification: Collect the precipitate by filtration. Wash the crude product sequentially with water and hexane. Recrystallize the solid from methanol to yield pure 2-amino-4-phenylthio-1-nitrobenzene.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Solvent selection for optimal "2-Nitro-5-(phenylthio)aniline" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the optimal synthesis of 2-Nitro-5-(phenylthio)aniline, a key intermediate in pharmaceutical and dye manufacturing.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of a base.[1][3] The base, often ammonia, facilitates the formation of the more nucleophilic thiophenolate ion, which then displaces the chloride on the aromatic ring.[3]
Q2: Why is solvent selection critical in this synthesis?
Solvent selection significantly impacts the reaction rate, yield, and purity of the final product.[3] The choice of solvent also has implications for product isolation and wastewater treatment.[3][4] Polar aprotic solvents can enhance nucleophilicity, while less polar alcohols may offer easier workup and reduced environmental impact.[3]
Q3: What is the role of ammonia in the reaction?
Ammonia serves a dual purpose in this synthesis. It acts as a base to deprotonate thiophenol, forming the highly reactive thiophenolate nucleophile. Additionally, it neutralizes the hydrochloric acid (HCl) generated during the substitution reaction.[3]
Q4: Can other bases be used instead of ammonia?
Yes, other bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) have been used, particularly in polar aprotic solvents like dimethylformamide (DMF).[5][6] However, protocols using ammonia in alcoholic or aromatic solvents are also common and can offer high yields.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal solvent choice. 3. Insufficient base. 4. Reaction temperature too low. | 1. Extend the reaction time and monitor by TLC or HPLC. 2. Consider switching to a solvent known for high yields, such as isopropanol or isobutanol.[3][6] 3. Ensure at least a stoichiometric amount of base is used relative to the limiting reagent. 4. Increase the reaction temperature, for example, to 80°C, which has been shown to give high yields in isopropanol.[3] |
| Impure Product | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Inefficient workup. | 1. Monitor the reaction for completeness. 2. High temperatures (>100°C) may promote decomposition; ensure the temperature is controlled.[3] 3. Recrystallization from a suitable solvent like methanol or isopropanol can be performed to purify the crude product.[5][7] |
| Difficult Product Isolation | 1. Use of high-boiling polar aprotic solvents like DMF or DMSO. | 1. These solvents are highly water-miscible, which can complicate aqueous workups and lead to wastewater contamination.[3][4] Consider using less polar solvents like isopropanol, isobutanol, or toluene, which allow for easier product precipitation or extraction.[3][6] |
| Reaction Fails to Initiate | 1. Inactive reagents. 2. Insufficient activation of thiophenol. | 1. Verify the purity and integrity of starting materials. 2. Ensure the base is added correctly to generate the thiophenolate anion. In anhydrous conditions with NaH, ensure the solvent is dry. |
Solvent Selection and Performance Data
The choice of solvent has a pronounced effect on the yield and reaction conditions for the synthesis of this compound. Below is a summary of data from various experimental protocols.
| Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |
| Isopropanol | 80 | 8 | 5 | >95 | >90 | [3] |
| Isopropanol | 60 | 9 | 6 | 96.4 | 91.2 | [6][8] |
| Isobutanol | 100 | 12 | 2 | 96 | >90 | [3] |
| Isobutanol | 60 | 4 | 1.5 | 95.8 | 90.0 | [6] |
| Toluene | 60 | 9 | 2 | 92.2 | Not Specified | [6] |
| Methanol | 60 | 3 | 20 | 88 | >90 | [3] |
| Dimethylformamide (DMF) | 20-30 | N/A | 3 | Not Specified | Not Specified | [5] |
| Dimethylformamide (DMF) | Reflux | N/A | 7 | 77-88 | Not Specified | [4] |
| Toluene (with Phase Transfer Catalyst) | 80 | N/A | 4 | 97.9 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis in Isopropanol
This protocol is adapted from patent literature describing a high-yield synthesis with reduced environmental impact compared to methods using polar aprotic solvents.[3][6]
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Reaction Setup: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (1.0 eq) in isopropanol.
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Pressurization: Heat the mixture to 60-80°C.
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Ammonia Addition: Introduce gaseous or liquid ammonia (2-15 eq) until the desired pressure (e.g., 8-9 bar) is reached.[4][6]
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Thiophenol Addition: Meter in thiophenol (1.0-1.2 eq) over a period of 1.5-2 hours while maintaining the reaction temperature and pressure.[4][6]
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Reaction: Stir the mixture for an additional 5-6 hours after the addition is complete.
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Workup: Cool the reactor and vent the pressure. The product can often be isolated by filtration. Wash the collected solid with water and dry to yield this compound. Recrystallization is typically not necessary due to high purity.[6]
Protocol 2: Synthesis in Dimethylformamide (DMF)
This protocol is based on procedures using a polar aprotic solvent.[5]
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Thiophenolate Preparation: Under a nitrogen atmosphere, prepare a solution of sodium thiophenolate. This can be achieved by carefully adding sodium hydride (NaH) to a solution of thiophenol in anhydrous DMF.
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Reactant Addition: Add 5-chloro-2-nitroaniline to the solution of sodium thiophenolate in DMF.
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Reaction: Stir the mixture at room temperature (20-30°C) for approximately 3 hours.
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Workup: Dilute the reaction mixture with water to precipitate the crude product.
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Purification: Collect the solid by filtration, wash with water and hexane, and then recrystallize from methanol to obtain pure this compound.[5]
Diagrams
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Synthesis Issues.
References
- 1. Buy this compound | 43156-47-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 4. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
- 8. This compound | 43156-47-4 [chemicalbook.com]
Managing impurities during the purification of "2-Nitro-5-(phenylthio)aniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the purification of "2-Nitro-5-(phenylthio)aniline". The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
This compound is a chemical intermediate with the molecular formula C₁₂H₁₀N₂O₂S.[1][2] It is a pivotal precursor in the synthesis of various pharmaceutical compounds, most notably in the production of anthelmintic drugs like Fenbendazole and Oxfendazole, which are used to treat parasitic worm infections.[3] Its versatile structure also lends itself to applications in the synthesis of dyes and other organic molecules.[4]
Q2: What is the primary synthetic route to "this compound"?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol.[1][5][6] This reaction is typically carried out in the presence of a base, such as sodium hydride, potassium carbonate, or ammonia, and in a suitable solvent like dimethylformamide (DMF), isopropanol, or toluene.[1][5][6]
Q3: What are the most common impurities encountered during the purification of "this compound"?
During the synthesis and purification of this compound, several impurities can arise. These can be broadly categorized as:
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Unreacted Starting Materials:
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5-Chloro-2-nitroaniline
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Thiophenol
-
-
Side-Reaction Products:
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Diphenyl disulfide: This is a common byproduct formed from the oxidation of thiophenol, especially if the reaction is not performed under an inert atmosphere.
-
Isomeric impurities: Depending on the purity of the starting materials and reaction conditions, other isomers of the product could potentially form.
-
-
Residual Solvents and Reagents:
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Solvents used in the reaction (e.g., DMF, isopropanol, toluene).
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Inorganic salts resulting from the workup procedure.
-
Q4: What are the recommended analytical techniques for assessing the purity of "this compound"?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for preliminary purity checks. Different solvent systems can be used to separate the product from its impurities.
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High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[7] A well-developed HPLC method can separate and quantify the main product and all significant impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing their molecular weights.[7]
Troubleshooting Guides
Issue 1: Persistent Yellow/Orange Coloration in the Final Product
Possible Cause: Presence of colored impurities, often residual starting materials or certain byproducts. 5-Chloro-2-nitroaniline is a yellow solid.
Troubleshooting Steps:
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TLC Analysis: Run a TLC of your product alongside the starting material (5-chloro-2-nitroaniline). A common mobile phase to try is a mixture of hexane and ethyl acetate. If a spot corresponding to the starting material is visible, further purification is necessary.
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Recrystallization: This is the most common and effective method for purifying the final product.[8]
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Solvent Selection: Good solvents for recrystallization include methanol, ethanol, and isopropanol.[5][8] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with small amounts to find the optimal solvent or solvent mixture.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is still colored, you can add a small amount of activated charcoal to adsorb colored impurities, then hot-filter the solution. Allow the solution to cool slowly to form pure crystals.
-
-
Washing: Before recrystallization, ensure the crude product is thoroughly washed with water to remove any inorganic salts and with a non-polar solvent like hexane to remove non-polar impurities.[5]
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause: The presence of significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing. The cooling rate might also be too fast.
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[8]
-
Solvent Adjustment: The chosen recrystallization solvent may not be optimal. Try using a different solvent or a solvent mixture. Sometimes, adding a small amount of a co-solvent in which the product is less soluble can induce crystallization.
-
Scratching/Seeding: Scratching the inside of the flask with a glass rod at the solvent level or adding a small seed crystal of the pure product can help initiate crystallization.[8]
-
Column Chromatography: If recrystallization consistently fails, purification by column chromatography may be necessary. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.
Issue 3: Low Yield After Purification
Possible Cause: Product loss during various purification steps.
Troubleshooting Steps:
-
Recrystallization Solvent Volume: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to dissolve the crude product completely.[8]
-
Washing of Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the purified product.[8]
-
Transfer Losses: Be meticulous during transfers of solids and solutions to minimize physical loss of material.
-
Check Mother Liquor: After filtration, you can cool the mother liquor further in an ice bath or partially evaporate the solvent to try and recover a second crop of crystals. Note that this second crop may be less pure than the first.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₂H₁₀N₂O₂S | 246.29[1][2] | 112 - 119[5] | Yellow to orange crystalline powder[8] |
| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 125 - 127 | Yellow solid |
| Thiophenol | C₆H₆S | 110.18 | -15 | Colorless liquid |
| Diphenyl disulfide | C₁₂H₁₀S₂ | 218.34 | 59 - 61 | White crystalline solid |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitroaniline in a suitable solvent (e.g., isopropanol or DMF).
-
Addition of Base and Thiophenol: Add the base (e.g., an appropriate amount of aqueous sodium hydroxide or potassium carbonate). To this mixture, add thiophenol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it. If not, pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Initial Purification: Collect the crude product by filtration and wash it thoroughly with water to remove inorganic salts. A subsequent wash with a non-polar solvent like hexane can help remove non-polar impurities.
-
Final Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent such as methanol or isopropanol.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve small amounts of your crude product, the purified product, and the starting materials (5-chloro-2-nitroaniline and thiophenol) in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot each sample on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 4:1 mixture of hexane:ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analysis: Compare the spots of your crude and purified product with the starting materials. The purified product should ideally show a single spot with a different Rf value from the starting materials. The presence of multiple spots in the crude product lane indicates the presence of impurities.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common impurity issues during purification.
References
- 1. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring of 2-Nitro-5-(phenylthio)aniline by TLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 2-Nitro-5-(phenylthio)aniline via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of monitoring the synthesis of this compound by TLC?
A1: The primary application is to qualitatively track the progress of the nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol. By using TLC, researchers can visualize the consumption of the starting materials and the formation of the product, this compound, over time. This allows for the determination of the reaction's endpoint, helping to ensure the reaction goes to completion and to prevent the formation of impurities due to prolonged reaction times or excessive heating.
Q2: How do I prepare my samples for TLC analysis of this reaction?
A2: To prepare your samples, dissolve a small amount (approximately 1 mg) of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane to a concentration of about 1%.[1] It is crucial to also prepare separate solutions of your starting materials, 5-chloro-2-nitroaniline and thiophenol, and ideally, a reference spot of the purified product, this compound, if available. These will serve as standards for comparison on your TLC plate.
Q3: How do I visualize the spots on the TLC plate?
A3: this compound and the starting material 5-chloro-2-nitroaniline are aromatic nitro compounds and should be visible under UV light (254 nm) as dark spots on a fluorescent TLC plate.[2] Thiophenol may also be UV active. For enhanced or alternative visualization, especially if spots are faint, chemical staining can be used. A common method for nitro compounds is reduction followed by diazotization and coupling to form a colored azo dye.[3] Another option is using a diphenylamine spray reagent, which can produce colored spots with nitroaromatic compounds.[3]
Troubleshooting Guide
Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:[4][5]
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Sample Overloading: The most common cause is applying a too-concentrated sample.[1] Try diluting your sample solution further and re-spotting the plate.
-
Acidic or Basic Nature of the Compound: Aniline derivatives can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a modifier to your mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.[1]
-
Inappropriate Solvent System: If the solvent system is too polar, it can cause the compounds to move up the plate too quickly and streak. Conversely, if it is not polar enough, the compounds may remain at the baseline and appear as elongated spots. Adjusting the polarity of your eluent is recommended.
Q2: The spots for my starting material and product are not well-separated. What should I do?
A2: Poor separation is typically due to an inappropriate mobile phase. The goal is to find a solvent system where the individual components have distinct Rf values.[6] If your spots are too close together, you need to adjust the polarity of the eluent. For this specific reaction, a good starting point for a solvent system is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[7]
-
If the spots are clustered near the solvent front (high Rf values), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[1]
-
If the spots remain near the baseline (low Rf values), your eluent is not polar enough. Increase the proportion of the polar solvent.[1]
Experiment with different ratios of your chosen solvents to achieve optimal separation.
Q3: I don't see any spots on my TLC plate after development. What could be the problem?
A3: There are several potential reasons for not seeing any spots on your TLC plate:[8]
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Sample is too dilute: Your sample may not be concentrated enough to be visible. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[8]
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Compound is not UV-active: While the compounds in this reaction are expected to be UV-active, if you are relying solely on a UV lamp for visualization, you might not see anything if the concentration is very low. Try using a chemical stain for visualization.[3]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[8]
-
Reaction Failure: It is possible that the reaction has not proceeded, or the starting material has been consumed and the product has not formed as expected.
Q4: The Rf values for my spots are inconsistent between different runs. Why is this happening?
A4: Inconsistent Rf values can arise from a few experimental variations:
-
Changes in the Mobile Phase Composition: Even small changes in the solvent ratio can affect Rf values. Always prepare your mobile phase fresh for each experiment.
-
Uneven Solvent Front: If the solvent front runs unevenly, it can lead to inaccurate Rf calculations. This can be caused by a damaged TLC plate or the plate touching the side of the chamber.[8]
-
Chamber Saturation: Ensure the atmosphere in the developing chamber is saturated with the solvent vapors before placing the plate inside. This is typically achieved by lining the chamber with filter paper wetted with the eluent.
-
Temperature Fluctuations: Temperature can influence the separation, so try to run your TLC experiments under consistent temperature conditions.
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Preparation of the TLC Plate:
-
Use a silica gel 60 F254 aluminum-backed TLC plate.
-
With a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.
-
Mark the points for sample application along the origin line, ensuring they are at least 0.5 cm apart.
-
-
Sample Application:
-
Using separate capillary tubes, spot the prepared solutions of the reaction mixture, 5-chloro-2-nitroaniline, and thiophenol on the designated marks on the origin line.
-
If available, also spot a reference solution of the this compound product.
-
Keep the spots small and concentrated by applying the solution in small increments, allowing the solvent to evaporate completely between applications.
-
-
Development of the TLC Plate:
-
Prepare a mobile phase of hexane and ethyl acetate. A starting ratio of 4:1 (hexane:ethyl acetate) is recommended.
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Line the chamber with a piece of filter paper, wet it with the mobile phase, and close the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Circle the visible spots with a pencil.
-
Calculate the Retention factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[9]
-
Data Presentation
Table 1: Estimated Rf Values and Polarity
| Compound | Role | Estimated Polarity | Estimated Rf Value (4:1 Hexane:Ethyl Acetate) |
| Thiophenol | Starting Material | Low | High (e.g., 0.7 - 0.8) |
| 5-Chloro-2-nitroaniline | Starting Material | Moderate | Medium (e.g., 0.4 - 0.5) |
| This compound | Product | Moderate-High | Low (e.g., 0.2 - 0.3) |
Note: These are estimated values. Actual Rf values may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for monitoring the reaction by TLC.
Caption: Troubleshooting guide for spot visualization issues.
References
- 1. silicycle.com [silicycle.com]
- 2. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Home Page [chem.ualberta.ca]
- 7. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Khan Academy [khanacademy.org]
Stability and degradation of "2-Nitro-5-(phenylthio)aniline" under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of "2-Nitro-5-(phenylthio)aniline" for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Degradation of Starting Material: this compound may be unstable under the reaction conditions (e.g., high temperature, strong acid/base). Temperatures above 100°C can promote decomposition.[1] | - Monitor the reaction progress closely using TLC or HPLC to check for the disappearance of the starting material and the appearance of degradation products. - If degradation is observed, consider running the reaction at a lower temperature for a longer duration. |
| Side Reactions: The nitro group can be reduced, or the amino group can undergo undesired reactions. The thioether linkage might be susceptible to oxidation. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. - Use specific and mild reagents to minimize side reactions. - Protect the amino or nitro groups if they are interfering with the desired transformation. | |
| Formation of Unexpected Byproducts | Cleavage of the Thioether Bond: The phenylthio group may be cleaved under certain reductive or oxidative conditions. | - Analyze the byproducts by LC-MS or GC-MS to identify their structures. This can provide insight into the degradation pathway. - If thioether cleavage is confirmed, explore alternative reaction conditions that are compatible with this functional group. |
| Reaction with the Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group or other intermediates under certain conditions. | - Avoid harsh reducing agents if the nitro group needs to be preserved. - If reduction is desired, use selective reducing agents that do not affect other functional groups. | |
| Discoloration of the Reaction Mixture | Decomposition of the Compound: The appearance of dark or tarry materials can indicate significant degradation of the starting material or product. | - Stop the reaction and attempt to isolate and characterize the colored impurities. - Re-evaluate the reaction conditions, particularly temperature and the presence of air or strong acids/bases. |
| Inconsistent Reaction Outcomes | Purity of Starting Material: The purity of this compound can affect the reaction outcome. Impurities from the synthesis process may interfere with the reaction. | - Check the purity of the starting material by techniques like NMR, HPLC, or melting point determination. The melting point is reported to be 145-146°C.[1][2] - Purify the starting material by recrystallization if necessary. Methanol is a suitable solvent for recrystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature or in a refrigerator.[2]
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on its functional groups, potential degradation pathways include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Oxidation of the thioether: The phenylthio group can be oxidized to a sulfoxide or a sulfone.
-
Cleavage of the C-S bond: The bond between the aniline ring and the sulfur atom may be cleaved under harsh conditions.
-
Hydrolysis: Although generally stable, hydrolysis could be a concern under extreme pH and high temperatures.
Q4: What solvents are suitable for reactions with this compound?
A4: this compound is soluble in DMSO and methanol.[2] For its synthesis, solvents like isopropanol, methanol, toluene, and dimethylformamide (DMF) have been used.[1][4] The choice of solvent for subsequent reactions will depend on the specific reaction conditions.
Q5: What are the known safety hazards associated with this compound?
A5: Detailed safety information is limited. However, based on the functional groups present, it should be handled with care. Nitroaromatic compounds can be suspected carcinogens, and the compound may be an irritant to the skin and eyes.[5] It is important to use appropriate personal protective equipment (PPE), such as gloves and safety glasses, and to work in a well-ventilated area.[6]
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with thiophenol.[1][5]
Reactants and Conditions:
| Reactant/Condition | Details | Reference |
| Starting Material | 5-chloro-2-nitroaniline | [1] |
| Reagent | Thiophenol | [1] |
| Base/Catalyst | Ammonia | [1][4] |
| Solvent | Isopropanol, Methanol, Toluene, or DMF | [1][4] |
| Temperature | 60-100°C | [1] |
| Pressure | 3-12 bar | [1] |
| Reaction Time | 2-20 hours | [1] |
| Typical Yield | >88% | [4] |
| Typical Purity | >90% | [4] |
General Procedure:
-
Dissolve 5-chloro-2-nitroaniline in a suitable solvent (e.g., isopropanol) in an autoclave.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Introduce ammonia into the autoclave to reach a specific pressure (e.g., 9 bar).
-
Gradually add thiophenol to the reaction mixture while maintaining the temperature and pressure.
-
After the addition is complete, stir the mixture for a specified time (e.g., 6 hours).
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Cool the autoclave to room temperature and vent the pressure.
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The product can often be isolated by filtration and washing with a solvent like isopropanol and then water.[4][7]
General Protocol for Stability Testing (Forced Degradation)
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Add a specific volume of the stock solution to an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add a specific volume of the stock solution to a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a specific volume of the stock solution to an oxidizing agent solution (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light of a specific wavelength for a defined period.
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.[8][9] A UV detector is commonly used for the analysis of nitroanilines.[8]
-
Quantify the amount of remaining this compound and the formation of degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation under each condition.
-
Identify the major degradation products, if possible, using techniques like LC-MS.
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. Cas 43156-47-4,this compound | lookchem [lookchem.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 5. Buy this compound | 43156-47-4 [smolecule.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound | 43156-47-4 [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedure for "2-Nitro-5-(phenylthio)aniline" to maximize purity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "2-Nitro-5-(phenylthio)aniline". The following information is designed to address common issues encountered during the workup and purification of this compound to maximize its purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol.[1] This reaction is typically facilitated by a base in a suitable solvent. Common bases and solvents include sodium hydride in dimethylformamide (DMF), potassium carbonate in DMF, or ammonia in various alcohols like isopropanol or methanol.[2][3][4]
Q2: My crude product after synthesis is a yellow powder. Is this expected?
A2: Yes, crude this compound is often described as a yellow powder.[2] The physical form can also be white to orange powder or crystals.[5]
Q3: What are the key steps in a general workup procedure for this compound?
A3: A typical workup procedure involves the following steps:
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Precipitation: The reaction mixture is often diluted with water to precipitate the crude product.[3][4]
-
Filtration: The precipitated solid is collected by filtration.
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Washing: The collected solid is washed with water to remove inorganic salts and water-soluble impurities.[3][4] It can also be washed with a non-polar organic solvent like hexane to remove non-polar impurities.[3]
-
Drying: The washed product is dried to remove residual solvents.
Q4: How can I improve the purity of my crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound.[2][4][6] Suitable solvents for recrystallization include methanol and isopropanol.[3][4] In some optimized synthesis protocols, high purity (>90%) can be achieved without the need for recrystallization.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure appropriate reaction temperature and time. Reactions can range from 1 to 7 hours at temperatures between 20°C and 110°C.[2][3][6] - Use an appropriate base and solvent system. The choice of base (e.g., NaH, K₂CO₃, NH₃) and solvent (e.g., DMF, isopropanol) can significantly impact yield.[2][3][4] |
| Product loss during workup. | - Ensure complete precipitation by adding a sufficient amount of water. - Minimize the loss of product during transfers and filtration. - If washing with an organic solvent, choose one in which the product has low solubility at the washing temperature. | |
| Low Purity (presence of unreacted starting materials) | Incomplete reaction or incorrect stoichiometry. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion. - Use a slight excess of thiophenol to ensure the complete consumption of 5-chloro-2-nitroaniline. |
| Inefficient removal of starting materials during workup. | - Wash the crude product thoroughly with appropriate solvents. For example, washing with hexane can help remove unreacted thiophenol.[3] | |
| Product is oily or does not solidify | Presence of impurities or residual solvent. | - Attempt to triturate the oil with a suitable solvent (e.g., hexane) to induce crystallization. - Perform a recrystallization from a suitable solvent system like methanol or isopropanol.[3][4] - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Difficulty with Column Chromatography | The compound may interact with the stationary phase. | - Aniline and its derivatives can sometimes interact with acidic silica gel. It is advisable to first check the separation on a TLC plate.[7] - If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.[7] |
Experimental Protocols
General Workup and Recrystallization Protocol
This protocol is a general guideline based on commonly cited procedures.[3][4]
-
Quenching and Precipitation:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large volume of water while stirring. This should cause the crude this compound to precipitate.
-
-
Filtration and Washing:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of deionized water to remove inorganic salts and other water-soluble impurities.
-
Optionally, wash the filter cake with a small amount of cold hexane to remove non-polar impurities.[3]
-
-
Drying the Crude Product:
-
Dry the collected solid under vacuum to a constant weight.
-
-
Recrystallization:
-
Transfer the crude, dried product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot recrystallization solvent (e.g., methanol or isopropanol) to dissolve the solid completely.[3][4]
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.[8] While specific conditions may vary, a general reverse-phase HPLC method can be employed.[9]
| Parameter | Condition |
| Column | C18 Reverse-Phase Column |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A small amount of acid (e.g., phosphoric acid or formic acid) may be added to improve peak shape.[9] |
| Detection | UV detector at an appropriate wavelength (to be determined by UV-Vis spectrum of the compound). |
| Analysis | Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. |
Visualizations
Caption: Workflow for the workup and purification of this compound.
Caption: Decision-making flowchart for troubleshooting the purity of this compound.
References
- 1. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
- 5. This compound | 43156-47-4 [sigmaaldrich.com]
- 6. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 43156-47-4 [chemicalbook.com]
- 9. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Purity Under Scrutiny: A Comparative Guide to HPLC and NMR for the Assessment of 2-Nitro-5-(phenylthio)aniline
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Nitro-5-(phenylthio)aniline is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of two predominant analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the methodologies, data presentation, and inherent advantages of each, this document serves as a practical resource for making informed decisions on analytical strategy.
This compound, a key building block in organic synthesis, possesses the molecular formula C₁₂H₁₀N₂O₂S and a molecular weight of approximately 246.29 g/mol .[1][2][3] It typically appears as a yellow to orange solid and is soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol.[4][5][6] Ensuring the purity of this intermediate is critical for the successful synthesis of downstream targets and for maintaining the integrity of experimental data. While both HPLC and NMR are powerful tools for this purpose, they operate on different principles, offering complementary information.
A Tale of Two Techniques: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, revered for its high sensitivity and resolving power in separating components of a mixture.[1][6][7] It is often considered the "gold standard" for purity determination.[6] Conversely, quantitative NMR (qNMR) has emerged as a robust primary analytical method that allows for direct quantification of a substance, often without the need for a specific reference standard of the analyte itself.[8][9][10]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key quantitative parameters and characteristics of each technique in the context of purity assessment for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantification | Relative (based on area percent of the main peak) or absolute (with a certified reference standard). | Absolute (using a certified internal standard of a different compound). |
| Reference Standard | Typically requires a certified reference standard of this compound for accurate quantification. | Can use a certified internal standard of a different, stable compound (e.g., maleic anhydride). |
| Selectivity | High; can separate structurally similar impurities and isomers. | High; provides detailed structural information for both the analyte and impurities. |
| Sensitivity | Very high (typically ppm to ppb levels). | Moderate (typically low mg to high µg levels). |
| Sample Throughput | High; amenable to automation with autosamplers. | Moderate; requires longer acquisition times for high precision. |
| Data Interpretation | Based on retention time and peak area. | Based on chemical shift, signal integration, and multiplicity. |
| Destructive? | Yes, the sample is consumed during the analysis. | No, the sample can be recovered after analysis. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC and ¹H-NMR are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophoric nature of the molecule)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.
Data Analysis: The purity is typically determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[11]
For higher accuracy, a calibration curve can be generated using the reference standard to quantify the main peak and any identified impurities.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol describes the determination of the purity of this compound using ¹H-NMR with a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
This compound sample.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal relaxation for accurate integration).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time: At least 3-4 seconds.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral of the signal for the analyte or standard
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
Visualizing the Workflow and Logic
To better illustrate the processes and their relationship, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. Drug Impurity Analysis: HPLC-CAD Methods & Best Practices | Technology Networks [technologynetworks.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. torontech.com [torontech.com]
A Comparative Guide to the Synthesis of 2-Nitro-5-(phenylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2-Nitro-5-(phenylthio)aniline, a key intermediate in the pharmaceutical and dye industries.[1][2] The following sections detail the performance of different methodologies, supported by experimental data, to inform decisions in process development and chemical research.
Comparative Performance of Synthesis Routes
The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with thiophenol. The key variations in this approach lie in the choice of base and solvent system, which significantly impact reaction efficiency, product purity, and environmental footprint.
| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| Ammonia-Mediated | 5-chloro-2-nitroaniline, Thiophenol, Ammonia | Isopropanol | 60 | 9 | 7.5 | 96.4 | 91.2 |
| Isobutanol | 60 | 4 | 7.5 | 95.8 | 90.0 | ||
| Toluene | 60 | 9 | 8 | 92.2 | >90 | ||
| Base-Catalyzed (Thiophenolate) | 5-chloro-2-nitroaniline, Thiophenol, Sodium Hydride | Dimethylformamide | 20-30 | Ambient | 3 | >88 | >90 |
| One-Pot from 2,4-Dichloronitrobenzene | 2,4-Dichloronitrobenzene, Ammonia, Thiophenol | Isopropanol | 100-140 (Step 1) 60 (Step 2) | 30 (Step 1) | 18 | 89.5 | 94.9 |
Experimental Protocols
Route 1: Ammonia-Mediated Synthesis in Isopropanol
This procedure is a common and high-yielding method for the synthesis of this compound.[3][4]
Materials:
-
5-chloro-2-nitroaniline (255 g, 78.3% purity)
-
Isopropanol (250 mL)
-
Liquid Ammonia (95.7 g)
-
Thiophenol (161 g, 98% purity)
Procedure:
-
Suspend 5-chloro-2-nitroaniline in isopropanol in an autoclave.
-
Heat the reaction mixture to 60°C.
-
Introduce liquid ammonia into the autoclave until the pressure reaches 9 bar.
-
Maintain the temperature at 60°C and add thiophenol dropwise over 1.5 hours, ensuring the pressure is kept constant at 9 bar by replenishing ammonia as needed.
-
After the addition is complete, stir the reaction mixture for an additional 6 hours.
-
Cool the autoclave to room temperature and slowly vent the pressure.
-
Filter the reaction mixture and rinse the autoclave with isopropanol, combining the rinsate with the filtrate.
-
Wash the combined organic phases with water and dry to yield the final product.
Route 2: Base-Catalyzed Synthesis via Sodium Thiophenolate
This method involves the pre-formation of the thiophenolate salt, which then acts as the nucleophile.[5]
Materials:
-
Sodium Hydride (2.53 g, 57% in oil)
-
Thiophenol (6.2 mL)
-
Dimethylformamide (DMF, 30 mL)
-
2-amino-4-chloro-1-nitrobenzene (5 g) (This is an isomer of 5-chloro-2-nitroaniline, but the procedure is illustrative of the thiophenolate method)
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding sodium hydride to thiophenol in 20 mL of DMF.
-
Add 2-amino-4-chloro-1-nitrobenzene to the solution, rinsing with an additional 10 mL of DMF.
-
Stir the mixture under nitrogen for 3 hours at 20-30°C.
-
Dilute the reaction mixture with water to precipitate the crude product.
-
Wash the crude product with water and hexane.
-
Recrystallize the product from methanol to obtain purified 2-amino-4-phenylthio-1-nitrobenzene.
Route 3: One-Pot Synthesis from 2,4-Dichloronitrobenzene
This streamlined approach avoids the isolation of the 5-chloro-2-nitroaniline intermediate.[3]
Materials:
-
2,4-Dichloronitrobenzene
-
Ammonia
-
Isopropanol
-
Thiophenol
Procedure:
-
In an autoclave, heat 2,4-Dichloronitrobenzene with an excess of ammonia in isopropanol at 100-140°C under pressure (e.g., 30 bar) to form 5-chloro-2-nitroaniline in situ.
-
After the initial reaction, cool the mixture to 60°C.
-
Meter in thiophenol over a period of 2 hours.
-
Stir the reaction mixture for an additional 6 hours.
-
Cool the reaction to room temperature, vent the pressure, and filter the product suspension.
-
Wash the solid product with isopropanol and then with water, followed by drying.
Synthesis Pathway Comparison
Caption: Comparative workflow of the primary synthesis routes for this compound.
References
A Comparative Guide to Benzimidazole Synthesis: 2-Nitro-5-(phenylthio)aniline versus 5-(Phenylthio)-1,2-benzenediamine as Precursors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The strategic selection of starting materials is paramount for an efficient and high-yielding synthesis. This guide provides an objective comparison between two key precursors for the synthesis of phenylthio-substituted benzimidazoles: the nitroaniline derivative, 2-Nitro-5-(phenylthio)aniline, and its corresponding diamine, 5-(phenylthio)-1,2-benzenediamine.
At a Glance: Precursor Performance Comparison
The primary distinction between these two precursors lies in the synthetic strategy employed. The use of this compound involves an in situ reduction of the nitro group to an amine, followed by cyclization in a one-pot process. Conversely, 5-(phenylthio)-1,2-benzenediamine allows for a more direct, single-step condensation to form the benzimidazole ring.
| Metric | This compound (One-Pot Reductive Cyclization) | 5-(phenylthio)-1,2-benzenediamine (Direct Condensation) | Key Advantages & Disadvantages |
| Typical Overall Yield | 84-90% (for multi-step synthesis of Fenbendazole)[1][2] | 75-95% (estimated for the condensation step based on analogous reactions)[3][4] | The one-pot nature of the reductive cyclization can lead to high overall yields, though it is a multi-step process condensed into a single pot. Direct condensation offers a potentially higher yield for the final ring-forming step. |
| Reaction Steps | One-pot (reduction and cyclization) | Single step (cyclization) | The one-pot approach avoids the isolation of the intermediate diamine, which can be advantageous if the diamine is unstable.[5] Direct condensation is a more straightforward, single transformation. |
| Reaction Time | 2-24 hours (including reduction and cyclization)[2] | 2-4 hours (for the condensation step)[4] | Direct condensation is typically faster as it involves a single chemical transformation. |
| Reaction Conditions | Requires a reducing agent (e.g., Na2S2O4, Fe/HCl, catalytic hydrogenation) in addition to a cyclizing agent and often elevated temperatures.[5][6][7] | Typically requires a catalyst (e.g., acid or metal catalyst) and heating.[3][4] | The reductive cyclization necessitates careful control of the reduction and subsequent cyclization conditions within the same pot. Direct condensation conditions are generally well-established and versatile. |
| Substrate Scope | Broad, as a wide variety of aldehydes and other one-carbon sources can be used for the cyclization step.[6][7] | Broad, with a wide range of aldehydes, carboxylic acids, and their derivatives being suitable for condensation.[4][8] | Both methods offer considerable flexibility in the introduction of substituents at the 2-position of the benzimidazole core. |
Experimental Protocols
Protocol 1: One-Pot Reductive Cyclization for the Synthesis of 2-Substituted-5-(phenylthio)benzimidazoles from this compound
This protocol is adapted from general procedures for the one-pot reductive cyclization of 2-nitroanilines.[5][6][7]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde for 2-phenyl-5-(phenylthio)benzimidazole)
-
Sodium dithionite (Na₂S₂O₄) or Iron powder and Hydrochloric acid
-
Ethanol or Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde (1.1 equivalents).
-
To this mixture, add the reducing agent. For sodium dithionite, add it portion-wise (3-4 equivalents). For an Fe/HCl system, add iron powder (3-5 equivalents) followed by the slow addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an Fe/HCl system, filter the mixture to remove the iron salts.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Direct Condensation for the Synthesis of 2-Substituted-5-(phenylthio)benzimidazoles from 5-(Phenylthio)-1,2-benzenediamine
This protocol is based on general methods for the synthesis of benzimidazoles from o-phenylenediamines.[3]
Materials:
-
5-(Phenylthio)-1,2-benzenediamine
-
Aldehyde (e.g., benzaldehyde for 2-phenyl-5-(phenylthio)benzimidazole)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid)
-
Solvent (e.g., ethanol, dimethylformamide (DMF), or toluene)
-
Water
Procedure:
-
To a solution of 5-(phenylthio)-1,2-benzenediamine (1 equivalent) in a suitable solvent (e.g., ethanol), add the aldehyde (1 equivalent).
-
Add a catalytic amount of an acid catalyst, such as p-TsOH (0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure benzimidazole derivative.
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Synthetic routes to 2-substituted-5-(phenylthio)benzimidazoles.
Signaling Pathway: Anticancer Mechanism of Fenbendazole
Fenbendazole, a benzimidazole synthesized from this compound, exhibits anticancer properties through multiple mechanisms, including the activation of the p53 tumor suppressor pathway and disruption of microtubule function.[9][10][11][12]
Caption: Fenbendazole's multi-faceted anticancer mechanism of action.
Conclusion
The choice between this compound and 5-(phenylthio)-1,2-benzenediamine as a precursor for benzimidazole synthesis depends on several factors, including the stability of the diamine intermediate, the desired scale of the reaction, and the overall synthetic strategy.
-
This compound is an excellent choice for a one-pot reductive cyclization , which can be advantageous by avoiding the isolation of the potentially unstable 5-(phenylthio)-1,2-benzenediamine. This approach can lead to high overall yields in a streamlined process.
-
5-(phenylthio)-1,2-benzenediamine , when stable and readily available, offers a more direct and often faster route to the final benzimidazole product through a single condensation step. This method is straightforward and generally high-yielding for the cyclization itself.
For drug development professionals, the one-pot procedure starting from the nitroaniline may be more amenable to scale-up and automation, minimizing handling of potentially sensitive intermediates. Researchers focusing on the rapid synthesis of a library of analogs may find the direct condensation with the diamine to be a more flexible and quicker approach, provided the diamine is accessible. Ultimately, the optimal precursor and synthetic route should be determined based on empirical evaluation and the specific goals of the research or development program.
References
- 1. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]
- 2. CN103242238B - A kind of preparation method of fenbendazole - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]
- 10. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways | Semantic Scholar [semanticscholar.org]
Efficacy of Benzimidazole Anthelmintics Derived from 2-Nitro-5-(phenylthio)aniline Compared to Existing Drug Classes
This guide provides a comparative analysis of the efficacy of benzimidazole anthelmintics, synthesized from the precursor 2-Nitro-5-(phenylthio)aniline, against other major classes of anthelmintic drugs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Introduction to this compound Derived Anthelmintics
This compound serves as a key intermediate in the synthesis of several benzimidazole anthelmintics, most notably fenbendazole. The synthesis involves the reaction of 5-Chloro-2-nitroaniline with benzenethiol to produce 5-phenylthio-2-nitroaniline, which is then reduced and cyclized to form the final benzimidazole carbamate structure. These compounds exert their anthelmintic effect by binding to the β-tubulin of parasitic nematodes, which inhibits microtubule polymerization. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite.
Comparative Efficacy Data
The following table summarizes the efficacy of fenbendazole and the related benzimidazole, albendazole, in comparison to other widely used anthelmintics such as ivermectin (a macrocyclic lactone) and levamisole (an imidazothiazole). The data is primarily based on the percentage reduction in fecal egg counts (FECR) or total worm burden for key gastrointestinal nematodes in livestock.
| Anthelmintic Class | Drug | Target Parasite | Host | Efficacy (%) | Reference |
| Benzimidazole | Fenbendazole | Haemonchus contortus, Nematodirus | Sheep | 93.4 - 100 | [1] |
| Fenbendazole | Gastrointestinal Nematodes (Strongyles) | Sheep | 98.8 - 100 | [2] | |
| Fenbendazole | Gastrointestinal Nematodes | Sheep | 68.46 - 98.26 | [3] | |
| Albendazole | Haemonchus contortus | Sheep | >95 | [4][5][6] | |
| Macrocyclic Lactone | Ivermectin | Gastrointestinal Nematodes | Cattle | 99.7 - 100 | [7][8][9] |
| Ivermectin | Ostertagia ostertagi, Cooperia oncophora | Cattle | >98.6 | [7] | |
| Imidazothiazole | Levamisole | Trichostrongylus colubriformis | Sheep | >99 | [10] |
| Levamisole | Trichostrongylus colubriformis (resistant strain) | Sheep | 12.3 - 18 | [11] |
Experimental Protocols
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a standard in vivo method to evaluate the efficacy of an anthelmintic in a host animal population.
Methodology:
-
Animal Selection: A group of at least 10-15 animals with a pre-treatment mean fecal egg count of at least 150 eggs per gram (EPG) is selected.[12] The animals should not have received any anthelmintic treatment for a specified period before the test (e.g., 8 weeks).[13][14]
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal.
-
Treatment: The animals are treated with the anthelmintic at the manufacturer's recommended dosage.
-
Post-treatment Sampling: Fecal samples are collected again from the same animals 10-14 days after treatment for benzimidazoles and levamisole, and 14-17 days for ivermectin.[15]
-
Fecal Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method or Mini-FLOTAC.[15]
-
Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100[13]
In Vitro Efficacy Assessment: Egg Hatch Assay (EHA)
The Egg Hatch Assay (EHA) is an in vitro method used to determine the ovicidal activity of an anthelmintic compound, particularly for detecting resistance to benzimidazoles.
Methodology:
-
Egg Recovery: Nematode eggs are recovered from the feces of infected animals.
-
Assay Setup: A suspension of eggs is prepared, and a known number of eggs are added to each well of a microtiter plate.
-
Drug Exposure: The eggs are incubated with a range of concentrations of the test compound. A positive control (a known effective anthelmintic) and a negative control (solvent only) are included.
-
Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for hatching.
-
Counting: The number of hatched larvae and unhatched eggs in each well is counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration relative to the negative control. The EC50 value (the concentration that inhibits 50% of egg hatching) is then determined.
In Vitro Efficacy Assessment: Larval Motility Assay (LMA)
The Larval Motility Assay (LMA) is an in vitro method to assess the effect of an anthelmintic on the viability of nematode larvae.
Methodology:
-
Larval Preparation: Third-stage (L3) infective larvae are obtained from fecal cultures.
-
Assay Setup: Approximately 50-100 L3 larvae are added to each well of a 96-well plate containing culture medium.[16]
-
Drug Exposure: The larvae are exposed to serial dilutions of the anthelmintic compound. Positive and negative controls are included.
-
Incubation: The plates are incubated at an appropriate temperature for 24-72 hours.[16][17]
-
Motility Assessment: Larval motility is assessed at specific time points. This can be done visually under a microscope, where larvae are scored based on their movement, or using automated systems that measure larval movement.
-
Data Analysis: The percentage of motile versus non-motile larvae is determined for each concentration. The IC50 value (the concentration that inhibits the motility of 50% of the larvae) is then calculated.[17]
Visualizations
Caption: Experimental workflow for in vivo and in vitro anthelmintic efficacy testing.
References
- 1. Efficacy of Fenbendazole against gastrointestinal parasites of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ivermectin, closantel and fenbendazole against gastrointestinal nematodes of sheep in Kashmir valley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. entomoljournal.com [entomoljournal.com]
- 4. Efficacy of albendazole against Haemonchus, Nematodirus, Dictyocaulus, and Monieza of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Anthelmintic efficiency of ivermectin against naturally acquired bovine gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The efficacy of levamisole and ivermectin against a morantel-resistant strain of Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trichostrongylus colubriformis and Ostertagia sp resistant to levamisole, morantel tartrate and thiabendazole: infectivity, pathogenicity and drug efficacy in two breeds of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 13. vet.ucalgary.ca [vet.ucalgary.ca]
- 14. noah.co.uk [noah.co.uk]
- 15. combar-ca.eu [combar-ca.eu]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 2-Nitro-5-(phenylthio)aniline and its Derivatives
A detailed spectroscopic investigation provides unequivocal evidence for the structural confirmation of 2-Nitro-5-(phenylthio)aniline and its analogue, 2-Methyl-5-nitroaniline. This guide presents a comparative analysis of their spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a comprehensive reference for the characterization of these important chemical entities.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the intricate arrangement of atoms and functional groups within a compound. This guide focuses on the structural confirmation of this compound, a valuable synthetic intermediate[1], and provides a comparative analysis with the closely related compound, 2-Methyl-5-nitroaniline. The juxtaposition of their spectral data highlights the influence of the phenylthio and methyl substituents on the spectroscopic properties of the core nitroaniline scaffold.
Comparative Spectroscopic Data
The structural integrity of "this compound" and its comparator, "2-Methyl-5-nitroaniline," is confirmed through a multi-faceted spectroscopic approach. The data, summarized in the tables below, showcases the distinct spectral signatures of each molecule.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in search results | Data not available in search results |
| 2-Methyl-5-nitroaniline | 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data not available in search results | Molecular Ion (M⁺): 246.29 |
| 2-Methyl-5-nitroaniline | Specific data not available in search results, but characteristic nitro group absorptions are expected. | Molecular Ion (M⁺): 152 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols outline the general methodologies for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Visualizing the Analytical Workflow
The process of spectroscopic analysis for structural confirmation follows a logical progression, from sample preparation to data interpretation. This workflow can be visualized as follows:
Caption: Workflow for Spectroscopic Structural Confirmation.
Conclusion
The structural elucidation of "this compound" and its derivatives is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. While the specific spectral data for "this compound" was not available in the provided search results, the comparative data for "2-Methyl-5-nitroaniline" serves as a robust example of the utility of these techniques. The distinct chemical shifts in NMR, characteristic vibrational modes in IR, and the molecular ion peak in MS provide a comprehensive and unambiguous confirmation of the molecular structure, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the Synthesis of 2-Nitro-5-(phenylthio)aniline: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The compound 2-Nitro-5-(phenylthio)aniline is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the potent anthelmintic agent methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate.[1] Its efficient and cost-effective production is therefore of significant interest to the drug development and chemical synthesis sectors. This guide provides a detailed cost-benefit analysis of the most common methods for synthesizing this important molecule, supported by experimental data and protocols to aid researchers in selecting the optimal pathway for their needs.
Executive Summary
The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction of a substituted nitroaniline with thiophenol. Variations in the choice of starting material, base, solvent, and catalyst have led to several distinct synthetic routes. This guide focuses on a comparative analysis of five prominent methods:
-
Method A: Reaction of 5-chloro-2-nitroaniline with thiophenol using sodium hydride in dimethylformamide (DMF).
-
Method B: Reaction of 5-chloro-2-nitroaniline with thiophenol using potassium carbonate in DMF.
-
Method C: Ammonia-mediated reaction of 5-chloro-2-nitroaniline with thiophenol in isopropanol.
-
Method D: One-pot synthesis from 2,4-dichloronitrobenzene and thiophenol.
-
Method E: Phase-transfer catalyzed reaction of 5-chloro-2-nitroaniline with thiophenol.
The ammonia-mediated route (Method C) emerges as a highly efficient and environmentally conscious option, offering high yields and purity without the need for extensive purification.[2] While the phase-transfer catalysis method (Method E) boasts excellent yields, the associated costs and environmental impact of the catalyst present significant drawbacks.[2]
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative parameters for each synthesis method, providing a clear comparison of their respective efficiencies and resource requirements.
| Parameter | Method A: NaH/DMF | Method B: K₂CO₃/DMF | Method C: NH₃/Isopropanol | Method D: One-Pot from 2,4-DCNB | Method E: PTC/Toluene |
| Yield (%) | ~91% (crude) | 77-88% | >92% (often >95%)[2][3] | 89.5-96.4%[2] | up to 98%[2] |
| Purity (%) | Requires recrystallization | Requires recrystallization | >90% (often >94%) without recrystallization[2][3] | High, often not requiring further purification. | High |
| Reaction Time | ~3 hours | ~7 hours | 2-6 hours[2][3] | 12-18 hours (total) | ~4 hours |
| Temperature (°C) | 20-30°C | Reflux (~153°C) | 60-100°C[2][3] | 100-140°C (Step 1), 40-80°C (Step 2)[2] | 80°C |
| Key Reagents | 5-chloro-2-nitroaniline, thiophenol, sodium hydride | 5-chloro-2-nitroaniline, thiophenol, potassium carbonate | 5-chloro-2-nitroaniline, thiophenol, ammonia | 2,4-dichloronitrobenzene, ammonia, thiophenol | 5-chloro-2-nitroaniline, thiophenol, NaOH, tetrabutylammonium bromide |
| Solvent | DMF | DMF | Isopropanol, Methanol, or Isobutanol[2][3] | Alcohols | Toluene/Water (biphasic)[2] |
| Workup | Aqueous precipitation, washing, recrystallization[4] | Aqueous workup, recrystallization[3][5] | Filtration, washing[2][6] | Filtration, washing | Phase separation, evaporation, recrystallization[7] |
| Environmental Impact | Use of hazardous NaH and high-boiling point solvent (DMF) | High-boiling point solvent (DMF) | Low environmental impact; byproduct (NH₄Cl) can be recycled[2] | Streamlined process improves atom economy[2] | Toxic and poorly biodegradable catalyst residues in wastewater[2] |
Cost-Benefit Analysis
The following table provides an estimated cost analysis for the synthesis of 1 kg of this compound via each method. Prices are based on commercially available rates for reagents and solvents and may vary depending on the supplier and scale of the synthesis.
| Cost Component | Method A | Method B | Method C | Method D | Method E |
| Starting Materials | Moderate | Moderate | Moderate | Low | Moderate |
| Base | High | Low | Very Low | Very Low | Low |
| Catalyst | N/A | N/A | N/A | N/A | Very High |
| Solvent | Moderate | Moderate | Low | Low | Moderate |
| Workup & Purification | Moderate | Moderate | Low | Low | High |
| Estimated Total Cost | Moderate-High | Moderate | Low | Low-Moderate | High |
| Benefits | Good yield at room temperature | Inexpensive base | High yield & purity, environmentally friendly, simple workup | One-pot efficiency, good atom economy | Highest yield |
| Drawbacks | Hazardous reagent (NaH), requires anhydrous conditions, difficult workup | Long reaction time, moderate yield, requires recrystallization | Requires pressure vessel | Longer overall reaction time | Expensive and toxic catalyst, complex workup, high environmental impact |
Experimental Protocols
Method C: Ammonia-Mediated Synthesis in Isopropanol
This method is highlighted due to its high yield, purity, and favorable environmental profile.[2]
Materials:
-
5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity)[6]
-
Thiophenol (e.g., 161 g, 98% purity)[6]
-
Liquid Ammonia (e.g., 95.7 g)[6]
-
Isopropanol (e.g., 250 mL)[6]
Procedure:
-
Suspend 5-chloro-2-nitroaniline in isopropanol in an autoclave.[6]
-
Heat the mixture to 60°C.[6]
-
Introduce liquid ammonia into the autoclave to reach a pressure of 9 bar.[6]
-
While maintaining the temperature and pressure (by replenishing ammonia as needed), add thiophenol dropwise over 1.5 hours.[6]
-
Stir the reaction mixture for an additional 6 hours at 60°C and 9 bar.[6]
-
Cool the autoclave to room temperature and slowly vent the pressure.[6]
-
Filter the resulting product suspension.[6]
-
Wash the solid product with isopropanol and then with water.[3]
-
Dry the product to obtain 2-nitro-5-(phenylthio)-aniline as a yellow powder.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and key decision points in selecting a synthesis method for this compound.
Caption: A flowchart comparing the five synthesis methods based on key evaluation criteria.
Caption: The experimental workflow for the ammonia-mediated synthesis of this compound.
Conclusion
The selection of a synthesis method for this compound is a multifactorial decision that requires careful consideration of yield, purity, cost, safety, and environmental impact. For large-scale industrial production, the ammonia-mediated process (Method C) presents a compelling case as the most balanced approach, offering high efficiency and a favorable environmental profile at a low cost. For laboratory-scale synthesis where high pressure equipment may not be readily available, Method B using potassium carbonate offers a simpler, albeit lower-yielding, alternative. The one-pot synthesis (Method D) is an attractive option for streamlining the process and improving atom economy. Ultimately, the choice of method will depend on the specific priorities and constraints of the research or production team.
References
- 1. Tetrabutylammonium bromide price,buy Tetrabutylammonium bromide - chemicalbook [m.chemicalbook.com]
- 2. indexbox.io [indexbox.io]
- 3. theceramicshop.com [theceramicshop.com]
- 4. The Cost of CO2-free Ammonia - Ammonia Energy Association [ammoniaenergy.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Sodium hydroxide price,buy Sodium hydroxide - chemicalbook [m.chemicalbook.com]
- 7. customhydronutrients.com [customhydronutrients.com]
Unveiling Unexpected Byproducts in the Synthesis of 2-Nitro-5-(phenylthio)aniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates demands high purity and a thorough understanding of potential side reactions. This guide provides a comparative analysis of synthetic routes to 2-Nitro-5-(phenylthio)aniline, with a special focus on the characterization of unexpected byproducts. Experimental data and detailed protocols are presented to aid in optimizing reaction conditions and ensuring the quality of this critical building block.
This compound is a vital intermediate in the synthesis of various pharmaceuticals, most notably the potent anthelmintic agent methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate.[1][2][3] The primary and most common method for its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-2-nitroaniline (typically 5-chloro-2-nitroaniline) and thiophenol.[1][4][5] While this method can achieve high yields, the formation of unexpected byproducts can complicate purification and impact the quality of the final active pharmaceutical ingredient.
This guide will compare different synthetic approaches to this compound and delve into the potential side reactions and the analytical methods for identifying the resulting impurities.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of a base. However, variations in the choice of base, solvent, and reaction conditions can significantly influence the product yield, purity, and the byproduct profile.
| Method Reference | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Method A [6] | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 20-30 | 3 | High (not specified) | Not specified |
| Method B [5] | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Reflux | 7 | Not specified | Not specified |
| Method C [1][2] | Ammonia (NH3) | Isopropanol | 60-100 (in autoclave) | 2-20 | 88-96 | >90 |
Method A and B represent traditional approaches using strong or weak inorganic bases in a polar aprotic solvent. These methods are effective but may require anhydrous conditions (for NaH) and can sometimes lead to colored impurities that are difficult to remove.
Method C , which utilizes ammonia in an alcoholic solvent under pressure, offers a high-yield and high-purity route.[1][2] The use of ammonia is reported to surprisingly suppress the competing reaction of the amine with the starting material.[5] Elevated temperature and pressure in this method can accelerate the reaction and further minimize side product formation.[1]
Characterization of Unexpected Byproducts
While the primary reaction is straightforward, several side reactions can lead to the formation of unexpected byproducts. A thorough understanding of these impurities is crucial for process optimization and quality control.
Potential Byproducts:
-
Oxidation Products: The sulfide linkage in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
2-Nitro-5-(phenylsulfinyl)aniline (Sulfoxide): This is a common impurity, especially if the reaction is exposed to air or oxidizing agents. It is also a known metabolite and an important intermediate in the synthesis of some anthelmintic drugs.[3]
-
2-Nitro-5-(phenylsulfonyl)aniline (Sulfone): Further oxidation of the sulfoxide leads to the sulfone.
-
-
Over-reaction and Disubstitution Products: Although less common with the chloro- starting material, reaction at other positions or with the product itself can occur under harsh conditions.
-
Intramolecular Cyclization Products (Phenothiazine Derivatives): The ortho-amino diphenyl sulfide structure of the product makes it a potential precursor for intramolecular cyclization to form a phenothiazine ring system, particularly under acidic conditions or at high temperatures. The resulting phenothiazine derivative would have a significantly different structure and properties.
-
Smiles Rearrangement Byproducts: In some nucleophilic aromatic substitution reactions, a Smiles rearrangement can occur, leading to isomeric products. While not explicitly reported for this specific synthesis, it remains a theoretical possibility.
Experimental Protocols
Synthesis of this compound (Method C)[2]
Materials:
-
5-chloro-2-nitroaniline
-
Thiophenol
-
Isopropanol
-
Liquid Ammonia
Procedure:
-
In an autoclave, suspend 5-chloro-2-nitroaniline in isopropanol.
-
Warm the reaction mixture to 60 °C.
-
Slowly introduce liquid ammonia into the autoclave to reach a pressure of 9 bar.
-
Maintain the temperature and pressure while adding thiophenol dropwise over 1.5 hours.
-
Continuously replenish ammonia to maintain a constant pressure of 9 bar.
-
After the addition is complete, stir the reaction mixture for an additional 6 hours.
-
Cool the autoclave to room temperature and slowly release the pressure.
-
Filter the reaction mixture and wash the solid product with water.
-
Dry the product to obtain this compound as a yellow powder.
Analytical Method for Byproduct Identification (HPLC)
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: A reverse-phase C18 column is suitable for separating the main product from potential byproducts.
Mobile Phase: A gradient of acetonitrile and water (with a small amount of formic or phosphoric acid for better peak shape) can be used. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[7]
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or 388 nm).
Sample Preparation: Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) and filter it before injection.
Expected Elution Order (General): Typically, the polarity of the compounds will determine their retention time on a reverse-phase column. The more polar sulfoxide and sulfone byproducts would be expected to elute earlier than the less polar this compound. The phenothiazine derivative, being a larger and more complex molecule, might have a longer retention time.
Visualization of Reaction Pathways and Workflows
References
- 1. Buy this compound (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. This compound | 43156-47-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 43156-47-4 [smolecule.com]
- 5. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Performance of "2-Nitro-5-(phenylthio)aniline" in dye synthesis compared to other aniline derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-performance dyes is a cornerstone of various industries, including textiles, pharmaceuticals, and materials science. The selection of appropriate intermediates is critical in determining the final properties of the dye, such as color, fastness, and affinity to substrates. This guide provides a comparative analysis of "2-Nitro-5-(phenylthio)aniline" and its role in dye synthesis, benchmarked against other commonly used aniline derivatives.
The core structure of "this compound," featuring a nitro group, an amino group, and a phenylthio moiety, suggests its utility in producing dyes with unique shades and potentially enhanced properties.[4] The nitro group acts as a strong electron-withdrawing group, which typically imparts good light fastness to azo dyes. The presence of the bulky phenylthio group may influence the dye's solubility and its affinity for synthetic fibers like polyester.
Comparative Performance Analysis
The performance of a dye is a multifactorial property influenced by the chemical structure of the diazo component (the aniline derivative), the coupling component, and the dyeing conditions. This section provides a comparative overview of the expected performance of dyes derived from "this compound" against other well-documented aniline derivatives.
Theoretical Performance of Dyes from this compound
Based on its molecular structure, the following performance characteristics can be anticipated for azo dyes synthesized from "this compound":
-
Color: The combination of the nitro and phenylthio groups is likely to produce dyes in the yellow to orange range. The specific shade will be determined by the chosen coupling component.
-
Solubility and Fiber Affinity: The hydrophobic nature of the phenylthio group may enhance the dye's affinity for synthetic fibers such as polyester, making it a potentially suitable candidate for disperse dyes.
-
Fastness Properties: The presence of the nitro group is expected to contribute to good light fastness. Wash and sublimation fastness will be dependent on the overall molecular size and structure of the final dye molecule.
Quantitative Data for Comparative Aniline Derivatives
To provide a tangible benchmark, the following table summarizes the performance of disperse dyes synthesized from other nitroaniline derivatives, as reported in various studies. This data is intended to serve as a reference for the potential performance of dyes derived from "this compound".
| Aniline Derivative | Coupling Component | Dye Color | λmax (nm) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Sublimation Fastness (Polyester) | Reference |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][5] |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][5] |
| 3-Chloroaniline | Various | Yellow to Brown | 467-620 | 5-6 | Good | Good | [3] |
| 4-Nitroaniline | Salicylic Acid | Not Specified | Not Specified | Good | Good | Not Specified | [6] |
| 4-Nitroaniline | Catechol | Not Specified | Not Specified | Good | Good | Not Specified | [6] |
| Substituted Anilines | Various | Not Specified | Not Specified | Fair to Very Good | Fair to Very Good | Fair to Very Good | [2][4] |
Note: Fastness is typically rated on a scale of 1 to 5 for wash and sublimation (5 being excellent) and 1 to 8 for light fastness (8 being excellent). "Good" generally corresponds to a rating of 4-5 for wash/sublimation and 5-6 for light fastness. The specific values can vary depending on the exact dye structure and testing methodology.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of dyes. The following sections provide representative methodologies for the synthesis of azo dyes from aniline derivatives.
General Synthesis of Azo Dyes
The synthesis of azo dyes from aniline derivatives typically follows a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich compound (e.g., a phenol, naphthol, or another aniline).
This protocol outlines the general procedure for the formation of a diazonium salt from an aniline derivative.
Materials:
-
Aniline derivative (e.g., this compound, 2-Methoxy-5-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aniline derivative (0.01 mol) in a mixture of concentrated acid (e.g., 5 mL HCl) and water (10 mL) in a beaker. Gentle warming may be required to aid dissolution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in a small amount of cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction.
This protocol describes the reaction of the diazonium salt with a coupling component to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., β-naphthol, N,N-diethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution
-
Solvent (e.g., ethanol, acetic acid)
-
Ice
Procedure:
-
Dissolve the coupling component (0.01 mol) in a suitable solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used. For anilines, a solution in acetic acid may be appropriate.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the reaction mixture at a low temperature (0-10 °C) and stir for 30-60 minutes. The pH of the solution may need to be adjusted to optimize the coupling reaction (typically slightly acidic for coupling with anilines and alkaline for phenols).
-
The precipitated azo dye is then collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Mandatory Visualizations
Azo Dye Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye from an aniline derivative.
Caption: General workflow for the synthesis of azo dyes.
Reaction Mechanism: Electrophilic Aromatic Substitution
The coupling of a diazonium salt with an activated aromatic ring is an electrophilic aromatic substitution reaction. The diazonium ion acts as the electrophile.
Caption: Mechanism of azo coupling reaction.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Nitro-5-(phenylthio)aniline
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Nitro-5-(phenylthio)aniline, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
In the event of a spill, personnel should be evacuated from the immediate area. The spill should be managed by trained personnel wearing appropriate PPE. Spilled solid material should be carefully swept up to avoid creating dust and placed into a suitable, labeled, and closed container for disposal. The area of the spill should then be decontaminated.
Waste Characterization and Classification
Proper disposal begins with the correct classification of the waste. While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is related to compounds such as p-Nitroaniline, which is listed with the EPA hazardous waste number P077. Given its chemical structure and toxicological profile, it is prudent to manage this compound as a hazardous waste.
A formal hazardous waste determination should be conducted based on its characteristics:
-
Ignitability: The substance may be flammable.
-
Corrosivity: Not typically corrosive.
-
Reactivity: Not typically reactive.
-
Toxicity: This is the most likely characteristic to render the waste hazardous. A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it leaches toxic constituents.
It is the responsibility of the waste generator to make this determination. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.
Disposal Procedures
The primary recommended methods for the disposal of this compound are as follows:
-
Licensed Professional Waste Disposal Service : The most secure and compliant method is to engage a licensed professional waste disposal company. This ensures that the waste is handled, transported, and disposed of in accordance with all federal, state, and local regulations.[1]
-
Chemical Incineration : This compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and a scrubber.[1] This should only be performed by a licensed and permitted facility.
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Quantitative Data Summary
| Parameter | Value/Information |
| EPA Hazardous Waste # | Not specifically listed. May be classified as hazardous based on toxicity characteristics. The related compound, p-Nitroaniline, is listed as P077. A hazardous waste determination is required. |
| Disposal Methods | - Transfer to a licensed professional waste disposal company.[1]- Chemical incineration with afterburner and scrubber.[1] |
| Container Requirements | - Use chemically compatible, sealed, and properly labeled containers.- Label as "Hazardous Waste" and include the full chemical name: "this compound". |
| Spill Residue | - Sweep up solid material, avoiding dust creation.- Place in a sealed, labeled container for disposal as hazardous waste. |
| Contaminated Packaging | - Dispose of as unused product.[1]- Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. |
Experimental Protocol: Decontamination of Empty Containers
To ensure that empty containers that held this compound can be disposed of as non-hazardous waste, a triple-rinse procedure should be followed:
-
Selection of Solvent: Choose a solvent in which this compound is soluble (e.g., acetone or methanol).
-
First Rinse: Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap and agitate the container.
-
Collection of Rinsate: Pour the solvent rinsate into a designated hazardous waste container.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
Container Disposal: After the third rinse, allow the container to air dry in a well-ventilated area (e.g., a fume hood). Once dry, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling 2-Nitro-5-(phenylthio)aniline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for 2-Nitro-5-(phenylthio)aniline (CAS No: 43156-47-4).
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN 166, 29 CFR 1910.133 |
| Skin Protection | Impervious protective clothing (e.g., lab coat) to prevent skin contact. | General laboratory practice |
| Chemical-resistant gloves. The specific type should be chosen based on the solvent used and duration of handling. Nitrile gloves are commonly used for short-term splash protection against a variety of chemicals. For prolonged contact, consult glove manufacturer data. | EN 374 | |
| Respiratory Protection | For weighing and handling of the solid material where dust may be generated, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates is recommended. | NIOSH, EN 149 |
Health and Safety Data
Comprehensive toxicological data for this compound is limited. The following table summarizes the available information. For context, data for related compounds, aniline and 2-nitroaniline, are provided but should be interpreted with caution as they are different chemical entities.
Table 2: Hazard and Toxicity Information
| Substance | Hazard Classification | Acute Toxicity (Oral LD50, Rat) | Notes |
| This compound | Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (respiratory irritation) (Category 3)[1] | Data not available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[3] |
| Aniline (for reference) | Toxic if swallowed, in contact with skin or if inhaled. Suspected of causing genetic defects. Causes damage to organs through prolonged or repeated exposure. | 250 mg/kg | OSHA Permissible Exposure Limit (PEL) is 5 ppm (19 mg/m³) as an 8-hour time-weighted average. |
| 2-Nitroaniline (for reference) | Toxic if swallowed, in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure. | 1838 mg/kg[4] | Not irritating to skin and eyes, and not a sensitizer.[4] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow
Figure 1. A workflow diagram for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Handling:
-
Carefully weigh the solid compound, avoiding the creation of dust.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct all manipulations of the substance within the fume hood.
-
-
Post-Experiment Cleanup:
-
At the end of the experiment, safely quench any remaining reactive reagents.
-
Segregate waste into appropriate, clearly labeled containers (e.g., solid waste, liquid waste).
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste materials must be treated as hazardous waste.
Table 3: Waste Disposal Plan
| Waste Stream | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed container. Dispose of through a licensed professional waste disposal service. Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Contaminated Liquid Waste (Solvents) | Collect in a labeled, sealed, and appropriate solvent waste container. The waste should be disposed of by a licensed hazardous waste disposal company. |
| Contaminated Solid Waste (e.g., filter paper, pipette tips) | Collect in a designated, labeled hazardous waste container. Dispose of through a licensed professional waste disposal service. |
| Contaminated PPE (Gloves, disposable lab coats) | Collect in a designated hazardous waste container. Do not mix with general laboratory trash. |
Important Considerations:
-
Do not dispose of this compound or its waste down the drain.[3]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
